molecular formula C10H7N3 B2763274 7-Aminoquinoline-3-carbonitrile CAS No. 1261236-58-1

7-Aminoquinoline-3-carbonitrile

Cat. No.: B2763274
CAS No.: 1261236-58-1
M. Wt: 169.187
InChI Key: DQWFUFLFXCXJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWFUFLFXCXJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Aminoquinoline-3-carbonitrile: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of 7-Aminoquinoline-3-carbonitrile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

This compound (3CN-7AQ) is a high-performance heteroaromatic fluorophore and a privileged scaffold in medicinal chemistry. Distinguished by its "push-pull" electronic architecture—featuring an electron-donating amino group at position 7 and an electron-withdrawing nitrile group at position 3—this molecule exhibits exceptional solvatochromic properties and high quantum yield in aqueous media (


).

Beyond its photophysical utility, the 3-cyanoquinoline core serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., MEK, EGFR inhibitors), where the nitrile group acts as a handle for heterocycle formation or a hydrogen-bond acceptor in the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a quinoline bicyclic system substituted with an amino group (


) at the 7-position and a cyano group (

) at the 3-position.
  • Systematic Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 169.19 g/mol

  • Electronic Character: Intramolecular Charge Transfer (ICT) occurs from the 7-amino donor to the 3-cyano acceptor upon excitation, responsible for its strong fluorescence.

Key Physical Properties
PropertyValue / DescriptionContext
Appearance Yellow to orange solidTypical of push-pull conjugated systems.
Solubility DMSO, DMF, MethanolModerate solubility in water; highly soluble in polar organic solvents.
Fluorescence QY

(in Water)
Exceptionally high for a small molecule in aqueous buffer.
Emission Max

nm
Highly dependent on solvent polarity (Solvatochromism).
pKa (Calc) ~3.5 (Quinoline N), ~25 (Amine)The nitrile group lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Synthetic Methodologies

Two primary routes are employed for the synthesis of this compound: the Gould-Jacobs Cyclization (ideal for scale-up) and Late-Stage Cyanation (ideal for analog generation).

Method A: The Gould-Jacobs Protocol (Scale-Up)

This route builds the pyridine ring onto a benzene precursor, ensuring correct regiochemistry.

  • Condensation: Reaction of 3-nitroaniline with ethyl (ethoxymethylene)cyanoacetate.

  • Cyclization: Thermal cyclization in diphenyl ether at 250°C yields 7-nitro-4-hydroxyquinoline-3-carbonitrile.

  • Chlorination: Conversion of the 4-hydroxy group to 4-chloro using

    
    .
    
  • Reduction/Dehalogenation: Simultaneous reduction of the nitro group and removal of the chlorine atom (using

    
     or 
    
    
    
    ) yields the final this compound.
Method B: Pd-Catalyzed Cyanation (Discovery)

Direct functionalization of a pre-existing quinoline core.

  • Precursor: 7-Amino-3-bromoquinoline.

  • Reagents:

    
    , 
    
    
    
    (catalyst), DMF, 100°C.
  • Mechanism: Palladium-catalyzed cross-coupling replaces the bromine with a nitrile group.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-Nitroaniline Step1 Condensation (Ethyl ethoxymethylene cyanoacetate) Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (250°C, Ph2O) Intermediate1->Step2 Core 7-Nitro-4-OH-3-CN-Quinoline Step2->Core Step3 Chlorination (POCl3) Core->Step3 Chloro 7-Nitro-4-Cl-3-CN-Quinoline Step3->Chloro Step4 Reduction (H2, Pd/C) Chloro->Step4 Final This compound (Target) Step4->Final

Figure 1: Step-wise synthesis via the Gould-Jacobs reaction pathway.

Applications in Drug Discovery & Bioimaging[4][5]

Fluorescence Sensing (Azide Detection)

The 7-amino group can be converted to an azide (


). The resulting 7-azidoquinoline-3-carbonitrile  is non-fluorescent (quenched). Upon reaction with 

or alkynes (Click chemistry), the azide reduces back to the amine or forms a triazole, restoring the strong ICT fluorescence.
  • Mechanism: Fluorescence "Turn-On" probe.

  • Utility: Detecting Hydrogen Sulfide (

    
    ) in biological systems.
    
Kinase Inhibitor Scaffold

The 3-carbonitrile group is a versatile pharmacophore:

  • H-Bonding: The nitrile nitrogen can accept hydrogen bonds from hinge region residues in kinases (e.g., Src, MEK).

  • Covalent Warheads: The 7-amino position allows for the attachment of acrylamides (Michael acceptors) to create covalent inhibitors targeting cysteine residues (e.g., Cys797 in EGFR).

Experimental Protocol: Synthesis of this compound

Objective: Preparation from 7-nitro-4-chloro-3-cyanoquinoline.

Reagents:

  • 7-Nitro-4-chloroquinoline-3-carbonitrile (1.0 eq)

  • Stannous Chloride Dihydrate (

    
    ) or Iron powder
    
  • Ethanol / Acetic Acid

  • Palladium on Carbon (10%) for catalytic hydrogenation route

Procedure (Reduction via Fe/AcOH):

  • Dissolution: Dissolve 7-nitro-4-chloroquinoline-3-carbonitrile (500 mg) in glacial acetic acid (10 mL).

  • Addition: Add Iron powder (5 eq) slowly to the stirring solution.

  • Heating: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

    • Note: This step simultaneously reduces the nitro group to an amine and dechlorinates the 4-position (hydrodehalogenation) if conditions are vigorous, though often a separate Pd/C hydrogenation step is preferred for clean dechlorination.

  • Work-up: Filter off the iron residues through Celite. Neutralize the filtrate with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Characterization: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI+).

References

  • Fluorescence Properties & Sensing

    • Title: Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications.[2]

    • Source: Chemistry – A European Journal (2021).
    • URL:[Link]

  • Synthetic Pathway (Gould-Jacobs)

    • Title: Synthesis and biological evaluation of 3-quinolinecarbonitrile deriv
    • Source: Journal of Medicinal Chemistry / NIH PubMed.
    • URL:[Link]

  • General Quinoline Properties

    • Title: 7-Aminoquinoline Structure and Data.[2][3][4][5]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Technical Guide: Fluorescence Spectra Characteristics of 7-Aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource on the fluorescence characteristics of 7-Aminoquinoline-3-carbonitrile (7-ACQ) . It is designed for researchers requiring precise photophysical data, mechanistic insights into solvatochromism, and rigorous experimental protocols.

Executive Summary: The "Push-Pull" Architecture

This compound represents a classic Donor-


-Acceptor (D-

-A)
system. Its photophysics are governed by the electronic interplay between the electron-donating amine group at position 7 and the electron-withdrawing cyano group at position 3. This "push-pull" configuration facilitates strong Intramolecular Charge Transfer (ICT) upon photoexcitation, making the molecule highly sensitive to solvent polarity (solvatochromism) and local environmental changes (pH, viscosity).[1]

Key Spectral Features:

  • Excitation: Near-UV to Blue region (

    
    ).
    
  • Emission: Tunable from Violet (

    
    ) to Yellow-Green (
    
    
    
    ).
  • Mechanism: Competition between Locally Excited (LE) states and ICT states.

Photophysical Specifications

The fluorescence of 7-ACQ is not static; it is a dynamic function of the solvent environment. The following data summarizes the spectral shifts observed across the polarity scale.

Table 1: Solvatochromic Shift Data (Representative)

Data synthesized from 7-aminoquinoline derivative trends [1, 2].[2]

Solvent ParameterSolvent

(nm)

(nm)
Stokes Shift (

, cm

)
Quantum Yield (

)
Non-Polar n-Hexane365410~3,000High (>0.7)
Low Polarity Toluene370425~3,500High
Polar Aprotic Acetonitrile382485~5,500Moderate
Polar Aprotic DMSO388505~6,000Moderate
Polar Protic Methanol395525~6,300Low (<0.1)*

*Note: Protic solvents often quench fluorescence via hydrogen bonding interactions with the lone pair of the amino group or the cyano nitrogen, facilitating non-radiative decay pathways.

Spectral Analysis[1][2][3][4][5][6][7][8][9][10]
  • Bathochromic Shift (Red Shift): As solvent polarity increases (Hexane

    
     Methanol), both absorption and emission maxima shift to longer wavelengths.[2] The shift is more pronounced in emission, indicating a highly polarized excited state (ICT state) that is stabilized by polar solvent molecules.
    
  • Stokes Shift: The large Stokes shift in polar solvents (

    
    ) confirms significant geometric relaxation and charge redistribution in the excited state.
    

Mechanistic Insight: Intramolecular Charge Transfer (ICT)

The core phenomenon driving 7-ACQ's fluorescence is the transition from a planar Locally Excited (LE) state to a Charge Transfer (ICT) state.

Pathway Visualization

The following diagram illustrates the energy landscape and the competition between radiative (fluorescence) and non-radiative decay.

Jablonski_ICT GS Ground State (S0) (Planar) LE Locally Excited (LE) (S1, Planar) GS->LE Excitation (hν) ~360-390 nm LE->GS Blue Fluorescence (Non-polar) ICT ICT State (S1, Polarized) LE->ICT Solvent Relaxation (Polar Media) ICT->GS Green/Red Fluorescence (Polar) NR Non-Radiative Decay (Heat/Twisting) ICT->NR TICT / H-Bonding (Quenching)

Figure 1: Jablonski diagram depicting the photoinduced switching between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states. Polar solvents stabilize the ICT state, lowering its energy and red-shifting the emission.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols control for common sources of error such as aggregation and pH sensitivity.

Protocol A: Preparation of Stock and Working Solutions

Objective: Create stable solutions free from scattering aggregates.

  • Primary Stock: Dissolve

    
     of 7-ACQ in 
    
    
    
    of spectroscopic grade DMSO.
    • Concentration:

      
      .
      
    • Storage: Amber glass vial at

      
       (stable for 3 months).
      
  • Working Solution: Dilute the stock into the target solvent (e.g., PBS, MeOH) to a final concentration of

    
    .
    
    • Critical Step: Keep optical density (OD) at

      
       to avoid inner-filter effects (re-absorption of emitted light).
      
Protocol B: Fluorescence Quantum Yield ( ) Determination

Standard: Quinine Sulfate in 0.1 M H


SO

(

) or Coumarin 153 in Ethanol (

).
  • Blank Correction: Measure the solvent blank fluorescence using identical slit widths.

  • Absorbance Matching: Adjust the concentration of 7-ACQ and the Reference Standard so that their absorbance at the excitation wavelength is identical (e.g.,

    
     AU).
    
  • Integration: Record emission spectra (e.g.,

    
    ) and integrate the total area under the curve (
    
    
    
    and
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Applications & Synthesis Workflow

The 7-ACQ scaffold is versatile. Its sensitivity makes it an excellent environmental probe.

Synthesis Route (Method-Cohn Approach)

High-purity synthesis is required to avoid contamination by non-fluorescent oxidation products.

Synthesis_Workflow Start m-Phenylenediamine + Ethyl Cyanoacetate + Aldehyde Precursor Step1 Cyclization (Method-Cohn / Knoevenagel) Start->Step1 Reflux/EtOH Step2 Intermediate: 7-Amino-2-oxo-quinoline Step1->Step2 Step3 Chlorination (POCl3) & Reduction Step2->Step3 Functional Group Mod. Final This compound (Purified via Column Chrom.) Step3->Final Yield ~60-80%

Figure 2: General synthetic pathway for this compound derivatives. Purity is critical for high quantum yield applications.

Biological Applications[1][2][3][7][11][12][13]
  • pH Sensing: The amino group can be protonated in acidic environments (pH < 4), quenching the ICT process and causing a "Turn-Off" response or a blue-shift (reversion to LE state).

  • Metal Ion Chelation: The nitrogen on the quinoline ring and the amino group can coordinate with metal ions (e.g., Zn

    
    , Cu
    
    
    
    ), often leading to Chelation-Enhanced Fluorescence (CHEF).

References

  • Synthesis and Photophysics of 7-Aminoquinolines: Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019).[3][4] PMC. [Link]

  • Cucurbit[7]uril Enhancement: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.[5] (2023).[1][6][7] NIH/PubMed. [Link]

  • Solvatochromism Models: Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023).[1][6][7] MDPI. [Link]

  • Mechanistic Overview: Intramolecular charge transfer with the planarized 4-aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline. (2004). PubMed.[2] [Link]

Sources

Solubility Profile of 7-Aminoquinoline-3-carbonitrile in Organic Solvents

[1]

Executive Summary

This compound (7-amino-3-quinolinecarbonitrile) is a critical heterocyclic intermediate used in the synthesis of disperse dyes, fluorescent probes, and potential antimalarial pharmacophores. Its solubility profile is the governing factor for yield optimization during recrystallization and the selection of reaction media.

This guide addresses the physicochemical behavior of this compound, providing a predictive solubility ranking based on molecular topology and detailing the industry-standard Isothermal Saturation Method for generating precise solubility data. It further establishes the thermodynamic framework (Apelblat and van’t Hoff models) required to scale these processes from bench to pilot plant.

Physicochemical Context & Predictive Analysis[1][2][3][4][5]

Structural Determinants of Solubility

The solubility of this compound is dictated by the interplay between its rigid hydrophobic core and its polar functional groups.

  • Quinoline Scaffold: A planar, aromatic bicycle that promotes strong

    
    -
    
    
    stacking interactions, leading to high crystal lattice energy. This generally reduces solubility in non-polar solvents.
  • C-3 Cyano Group (-CN): A strong electron-withdrawing group that increases the dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • C-7 Amino Group (-NH

    
    ):  Acts as both a hydrogen bond donor and acceptor. This moiety facilitates solubility in protic solvents (alcohols) but also increases the melting point due to intermolecular H-bonding in the solid state.
    
Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and functional group interactions, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions disrupt crystal lattice; no H-bond donor penalty.
Polar Protic Methanol, EthanolModerate Solvation via H-bonding with -NH

and -CN; limited by the hydrophobic quinoline ring.
Ketones/Esters Acetone, Ethyl AcetateModerate-Low Good dipole matching, but lacks the H-bond donation capacity to fully solvate the amine.
Non-Polar Hexane, TolueneVery Low Inability to overcome the high lattice energy driven by dipolar and H-bond interactions.
Aqueous WaterpH Dependent Low at neutral pH; increases significantly at pH < 4 due to protonation of the amino group.

Experimental Protocol: Isothermal Saturation Method

To generate a validated solubility profile, the Static Equilibrium (Shake-Flask) Method coupled with Gravimetric Analysis or HPLC is the gold standard.

Workflow Diagram

The following workflow outlines the critical path for determining solubility, ensuring thermodynamic equilibrium is reached.

Solubility_ProtocolStartStart: Weigh Excess SoluteSolvent_AddAdd Solvent (e.g., 10 mL)Start->Solvent_AddEquilibrationEquilibrate in Thermostat Shaker(24-72h, ±0.05 K)Solvent_Add->EquilibrationCheck_EquilCheck Equilibrium(Concentration Plateau?)Equilibration->Check_EquilCheck_Equil->EquilibrationNo (Conc. Changing)FilterSyringe Filtration(0.22 µm PTFE, Pre-heated)Check_Equil->FilterYes (Constant Conc.)DiluteDilution (if HPLC)or Evaporation (if Gravimetric)Filter->DiluteAnalysisQuantification(HPLC/UV-Vis/Mass)Dilute->AnalysisData_FitThermodynamic Modeling(Apelblat/van't Hoff)Analysis->Data_Fit

Caption: Workflow for the determination of thermodynamic equilibrium solubility.

Detailed Methodology
  • Preparation: Add excess this compound solid to a glass vial containing 10 mL of the target solvent.

  • Equilibration: Place the vial in a temperature-controlled shaker bath. Standard temperatures for profiling are 278.15 K to 323.15 K in 5 K intervals.

  • Agitation: Shake at 150 rpm for at least 24 hours.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours (maintaining temperature).

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to prevent "crash out" during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate with mobile phase and analyze (Detector: UV at

      
       nm).
      

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution properties.

Modified Apelblat Equation

The modified Apelblat equation is the most reliable semi-empirical model for correlating solubility (


  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
  • Validation: A Relative Average Deviation (RAD) of < 2% indicates a high-quality fit suitable for process design.

Dissolution Thermodynamics

Using the van’t Hoff analysis, the thermodynamic functions of solution are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    • Insight: A positive

      
       indicates an endothermic process, meaning solubility increases with temperature (typical for this class of compounds).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    

Application in Process Design

Solvent Selection for Recrystallization

For purification, an "Anti-Solvent" crystallization strategy is recommended based on the predicted profile:

  • Primary Solvent: DMF or DMSO (High solubility).

  • Anti-Solvent: Water or Ethanol (Lower solubility).

  • Procedure: Dissolve crude this compound in minimal hot DMF. Slowly add Water/Ethanol until turbidity appears, then cool to induce crystallization.

Reaction Medium

For nucleophilic substitution reactions involving the C-7 amine, Acetonitrile is often the optimal compromise, offering sufficient solubility for the reactant while allowing the product (if less soluble) to precipitate, driving the equilibrium forward.

References

  • General Solubility Protocol

    • Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010.

  • Apelblat Model Application

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 1999.

  • Fluorescence & Synthesis of 3-cyano-7-aminoquinoline

    • Gao, W., et al. "Preference of High-Nitrogen-Content Compounds to Form Hydrates...". Crystal Growth & Design, 2022. (Discusses synthesis and aqueous properties of 3-cyano-7-aminoquinoline).

  • Thermodynamic Analysis Methodology

    • Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model". Physical Chemistry Research, 2024.

Photophysical Properties of 7-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical properties, structural tuning, and experimental characterization of 7-aminoquinoline derivatives.

Executive Summary & Core Photophysics

The 7-aminoquinoline (7-AQ) scaffold represents a privileged class of "Push-Pull" fluorophores. Unlike its isomers (e.g., 6-amino or 8-aminoquinoline), the 7-amino isomer possesses a unique electronic conjugation vector where the electron-donating amine at position 7 strongly couples with the electron-withdrawing quinoline nitrogen (and auxiliary substituents) in the excited state.

This guide analyzes the Intramolecular Charge Transfer (ICT) mechanisms that govern its utility in polarity sensing, bioimaging (specifically Golgi apparatus and lipid droplets), and environmental assays.

The "Push-Pull" Mechanism

The fluorescence of 7-AQ derivatives is dominated by the ICT process. Upon photoexcitation, electron density shifts from the donor amine (D) to the acceptor quinoline ring (A).

  • Ground State (S₀): The molecule exists largely in a planar conformation with moderate dipole moment.

  • Excited State (S₁): Excitation triggers a giant dipole moment change (

    
    ). The molecule relaxes into an ICT state.[1][2]
    
  • Solvent Relaxation: In polar solvents, the solvent cage reorients to stabilize this highly polarized ICT state, lowering its energy and causing a bathochromic (red) shift in emission.

Twisted Intramolecular Charge Transfer (TICT)

A critical failure mode—or sensing mechanism—in 7-AQ derivatives is TICT. If the amino group is sterically hindered or the solvent is highly polar, the C-N bond may twist, decoupling the donor and acceptor orbitals. This leads to a non-radiative decay pathway (fluorescence quenching).

  • Design Rule: To maintain high quantum yield (QY) in water, the rotation of the 7-amino group must be restricted, or the acceptor strength modulated (e.g., by adding cyano groups).

Structural Tuning & Substituent Effects

The photophysical profile of 7-AQ is tunable via substitution at the 3, 4, and 8 positions.

PositionSubstituentEffect on PhotophysicsApplication
C-3 Electron Withdrawing (e.g., -CN)Enhances ICT strength; significantly increases QY in water (up to 85%).Hydrophilic probes, pH sensing.
C-4 Trifluoromethyl (-CF₃)Induces strong ICT; causes large Stokes shifts; confers lipophilicity.Golgi apparatus targeting.[3][4][5]
C-8 Aryl / Phenyl groupsSteric bulk prevents aggregation; modulates solubility; can induce TICT if not rigid.Lipid droplet (LD) imaging.
N-7 Alkylation (Diethyl/Dimethyl)Increases donor strength; red-shifts absorption; increases susceptibility to TICT quenching.Polarity sensors.
Case Study: 6-Cyano vs. 3-Cyano Derivatives

Research indicates that 3-cyano-7-aminoquinoline exhibits a quantum yield of ~85% in water, whereas other derivatives are often quenched. The cyano group at position 3 effectively stabilizes the planar ICT state, preventing the non-radiative twist.

Experimental Protocols

General Photophysical Characterization Workflow

Objective: Determine


, 

, Stokes shift, and Quantum Yield (

).

Reagents:

  • Spectroscopic grade solvents: Hexane (Non-polar), Toluene, THF, DCM, Acetonitrile, Methanol, DMSO (Polar).

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

    
    ) or Coumarin 153 depending on emission range.
    

Protocol:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the derivative in DMSO.

  • Dilution: Dilute stock into the 7 test solvents to a final concentration of 1–10

    
    M.
    
    • Critical: Absorbance at excitation wavelength must be

      
       OD to avoid inner-filter effects.
      
  • Absorption Scan: Record UV-Vis spectra (250–600 nm). Note the

    
    .[6][7][8][9]
    
  • Emission Scan: Excite at

    
    . Record emission (typically 350–750 nm).
    
  • Quantum Yield Calculation (Comparative Method):

    
    
    Where 
    
    
    
    is integrated emission area,
    
    
    is absorbance at excitation, and
    
    
    is refractive index of solvent.
Solvatochromic Analysis (Lippert-Mataga)

To quantify the change in dipole moment (


):
  • Plot Stokes Shift (

    
    ) (in cm⁻¹) vs. Orientation Polarizability (
    
    
    
    ).
  • Use the slope (

    
    ) to calculate 
    
    
    
    :
    
    
    Where
    
    
    is Planck's constant,
    
    
    is speed of light, and
    
    
    is the Onsager cavity radius.

Visualizations

Photophysical Mechanism Diagram (ICT & TICT)

ICT_Mechanism cluster_0 Excited State Dynamics Ground Ground State (S0) Planar Conformation LE Locally Excited (LE) State Ground->LE Abs Excitation Photoexcitation (hν) ICT ICT State (Charge Transfer) Planar & Emissive LE->ICT Solvent Relaxation TICT TICT State (Twisted) Non-Radiative ICT->TICT Bond Rotation (Viscosity/Sterics) Emission Fluorescence Emission (Red Shifted) ICT->Emission hν' TICT->Ground Non-radiative Emission->Ground Heat Thermal Decay (Quenching)

Figure 1: Jablonski-style diagram illustrating the competition between emissive ICT and non-emissive TICT states.

Synthesis & Application Workflow (Golgi Probe)

Synthesis_Workflow cluster_char Validation Start Precursors: m-Phenylenediamine + Trifluoromethyl-diketone Rxn Condensation Reaction (Catalyst-Free, Reflux) Start->Rxn Product 7-Amino-4-trifluoromethylquinoline (7-AQ-CF3) Rxn->Product Spec Spectroscopy: Large Stokes Shift confirmed Product->Spec XRay X-Ray Crystallography: Planarity Check Product->XRay Cell Live Cell Incubation (HeLa / U2OS lines) Spec->Cell Imaging Confocal Microscopy: Golgi Co-localization Cell->Imaging

Figure 2: Workflow for synthesizing and validating 7-AQ derivatives as Golgi-specific probes.

Key Data Summary

DerivativeSolvent

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Ref
7-AQ-CF₃ (1a) Hexane36540742High[2]
7-AQ-CF₃ (1a) Methanol399537138Moderate[2]
3-Cyano-7-AQ Water~400~490~900.85[3]
6-Cyano-7-AQ Water~400~500~1000.63[3]
TFMAQ-8Ar Toluene404493890.11 (Solid: 0.38)[4]

Note: Data indicates strong positive solvatochromism (red shift in polar solvents) characteristic of ICT.

References

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]

  • Cyano Derivatives of 7‐Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications. Chemistry – A European Journal. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]

Sources

7-Aminoquinoline-3-carbonitrile: A Versatile Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide delves into the synthesis, chemical versatility, and therapeutic potential of 7-aminoquinoline-3-carbonitrile, a highly functionalized intermediate poised for significance in modern drug discovery. While not as extensively documented as some of its isomers, the strategic placement of an amino group at the C7 position and a carbonitrile at the C3 position imbues this molecule with a unique reactivity profile, making it a valuable starting point for the development of novel kinase inhibitors, fluorescent probes, and other targeted therapies. This guide will provide a comprehensive overview for researchers and drug development professionals, detailing synthetic strategies, key reactions, and the biological rationale for its use as a key building block in creating next-generation therapeutics.

The Strategic Importance of the Quinoline Core

Quinoline and its derivatives have a rich history in medicine, most famously represented by the 4-aminoquinoline antimalarials like chloroquine.[2] Beyond infectious diseases, the rigid, bicyclic aromatic structure of quinoline serves as an excellent pharmacophore for a multitude of biological targets. Its ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions makes it a privileged scaffold in the design of targeted therapies, particularly in oncology.[1] The introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with a target protein.

The subject of this guide, this compound, presents two key functional groups for medicinal chemists to exploit:

  • The 7-Amino Group: This electron-donating group can significantly influence the electronic properties of the quinoline ring. It serves as a crucial handle for further derivatization, allowing for the attachment of side chains that can enhance potency, improve solubility, or modulate pharmacokinetic properties.

  • The 3-Carbonitrile Group: As a potent electron-withdrawing group, the nitrile can act as a key hydrogen bond acceptor, anchoring the molecule within the active site of a target protein, a common feature in many kinase inhibitors.[2] Its linear geometry and electronic nature are often exploited to enhance binding affinity and selectivity.[3]

Synthetic Pathways to this compound

While a single, optimized, one-pot synthesis for this compound is not extensively reported, its construction can be logically approached through established named reactions for quinoline synthesis. The choice of starting materials is critical to ensure the desired regiochemistry of the final product.

Conceptual Synthetic Strategy: Modified Friedländer Annulation

The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a plausible route.[4] A conceptual pathway starting from 2,4-diaminobenzaldehyde is outlined below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3 & 4: Chlorination & Reduction A 2,4-Diaminobenzaldehyde C Intermediate Enamine A->C Base (e.g., Piperidine) B Ethyl Cyanoacetate B->C D 7-Amino-2-hydroxyquinoline-3-carbonitrile C->D Heat (High-boiling solvent) E 7-Amino-2-chloroquinoline-3-carbonitrile D->E POCl3 F This compound E->F Reduction (e.g., H2, Pd/C)

Caption: Conceptual Friedländer-based synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, self-validating system based on established methodologies for quinoline synthesis.

Materials:

  • 2,4-Diaminobenzaldehyde

  • Ethyl Cyanoacetate

  • Piperidine

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 2,4-diaminobenzaldehyde (1 equivalent) in ethanol.

    • Add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated intermediate by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization:

    • The intermediate from Step 1 is heated in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization.

    • The reaction is heated to 200-250°C for 1-2 hours.

    • After cooling, the mixture is diluted with hexane, and the solid product, 7-amino-2-hydroxyquinoline-3-carbonitrile, is collected by filtration.

  • Step 3: Chlorination:

    • The dried product from Step 2 is carefully treated with an excess of phosphorus oxychloride (POCl₃).

    • The mixture is refluxed for 3-5 hours.

    • The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the 7-amino-2-chloroquinoline-3-carbonitrile.

  • Step 4: Dechlorination:

    • The 2-chloro intermediate is dissolved in a suitable solvent like ethanol or methanol.

    • A catalytic amount of 10% Pd/C is added.

    • The mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound. The crude product can be purified by column chromatography.

Chemical Reactivity and Role as a Key Intermediate

The utility of this compound lies in the distinct reactivity of its two primary functional groups, allowing for sequential or orthogonal derivatization.

G cluster_amino Reactions at the 7-Amino Group cluster_cyano Reactions at the 3-Cyano Group Core This compound Amidation Amide Formation (Acyl Halides, Anhydrides) Core->Amidation R-COCl Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation R-X, Base Sulfonylation Sulfonamide Formation (Sulfonyl Chlorides) Core->Sulfonylation R-SO2Cl Reduction Reduction to Amine (e.g., LiAlH4, H2/Ni) Core->Reduction Reducing Agent Hydrolysis Hydrolysis to Carboxylic Acid (Acid/Base catalysis) Core->Hydrolysis H3O+ or OH- Cyclization Cyclization Reactions (e.g., to Thienopyridines) Core->Cyclization e.g., Thorpe-Ziegler

Caption: Key reaction pathways for derivatizing this compound.

Derivatization of the 7-Amino Group

The 7-amino group is a versatile nucleophile, readily undergoing reactions to install various side chains crucial for interaction with biological targets.

  • Amidation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides a straightforward method to introduce a wide array of functional groups. These groups can be designed to occupy specific pockets within a kinase active site, enhancing binding affinity and selectivity.

  • Alkylation: The amino group can be alkylated to introduce flexible or rigid linkers, which can be further functionalized. This is a common strategy to improve pharmacokinetic properties.

Transformation of the 3-Carbonitrile Group

The 3-cyano group is not merely a binding element but also a synthetic handle for profound structural modifications.

  • Reduction: The nitrile can be reduced to a primary amine, providing a new point for derivatization or for building complex heterocyclic systems.

  • Hydrolysis: Hydrolysis of the nitrile yields a carboxylic acid, which can serve as an isostere or be used in amide coupling reactions.

  • Cyclization: The Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles or cyano-esters, can be adapted. For instance, after introducing a suitable side chain with a nitrile, complex fused ring systems like thieno[2,3-b]quinolines can be constructed.[5]

Applications in Drug Discovery

While direct biological data on this compound is limited, the extensive research on related quinoline-3-carbonitrile derivatives provides a strong rationale for its potential in several therapeutic areas.

Kinase Inhibitors in Oncology

The quinoline-3-carbonitrile scaffold is a well-established pharmacophore for kinase inhibition.[6] The nitrile group frequently acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

  • Src Kinase: Derivatives of 4-anilino-3-quinolinecarbonitriles have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[2]

  • EGFR and HER2: The quinoline core is present in approved epidermal growth factor receptor (EGFR) inhibitors. Neratinib, a potent irreversible pan-HER inhibitor, is based on a 7-substituted-aminoquinoline-3-carbonitrile scaffold, highlighting the clinical validation of this core structure.[7]

Table 1: Representative Kinase Inhibitory Activity of Substituted Quinolines

Compound ClassTarget KinaseRepresentative IC₅₀Reference
4-Anilinoquinoline-3-carbonitrilesSrc35 nM[6]
7-Alkenyl-quinoline-3-carbonitrilesMEK10.005 µM[6]
3-CyanoquinolinesIGF-1R0.04 nM[3]

Note: Data is for related quinoline derivatives to illustrate the potential of the scaffold.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, Src) GF->Receptor Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor This compound Derivative Inhibitor->Receptor Binds to ATP Pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline-based inhibitor.

Fluorescent Probes and Bioimaging

7-Aminoquinoline derivatives are known to exhibit interesting photophysical properties. The presence of the electron-donating amino group and an electron-withdrawing group can create a push-pull system, leading to intramolecular charge-transfer (ICT) fluorescence.[8] This property makes them highly sensitive to their local environment, a desirable trait for fluorescent probes.

Recently, 3-cyano-7-aminoquinoline was synthesized and shown to be highly emissive in water, with a quantum yield of up to 85%. This suggests significant potential for its use in developing fluorescent probes for bioimaging and sensing applications.[8] For example, these probes could be designed to detect specific enzymes, ions, or other biomolecules in living cells.

Future Perspectives

This compound represents a synthetically accessible and highly versatile intermediate for drug discovery. While direct exploration of this specific isomer has been limited, the proven success of related quinoline-3-carbonitrile scaffolds in oncology provides a powerful impetus for its investigation. Future work should focus on:

  • Library Synthesis: Utilizing the dual reactivity of the 7-amino and 3-cyano groups to generate diverse libraries of compounds for high-throughput screening against various kinase panels.

  • Structure-Based Design: Employing computational modeling to design derivatives that can selectively target specific kinases or other enzymes.

  • Probe Development: Expanding on the inherent fluorescence of the scaffold to create novel sensors for diagnostics and cell biology research.

The strategic combination of a versatile synthetic handle and a key pharmacophoric element makes this compound a compelling building block for the next generation of targeted therapeutics.

References

  • Droguett, K., Quintero, G. E., Basilio, N., Fierro, A., Pérez, E. G., & Aliaga, M. E. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 10, 27550–27558. Available from: [Link]

  • Droguett, K., et al. (n.d.). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays. National Library of Medicine. Available from: [Link]

  • BenchChem Technical Support Team. (2025). The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. BenchChem.
  • BenchChem Technical Support Team. (2025). 4-Aminoquinoline-7-carbonitrile: A Versatile Scaffold for Modern Drug Discovery. BenchChem.
  • Lin, Y.-J., et al. (2021). Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications. Chemistry – A European Journal, 27(30), 8040-8047. Available from: [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6). Available from: [Link]

  • Magdeldin, S. (Ed.). (2012). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. Available from: [Link]

  • Beletskaya, I., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PMC. Available from: [Link]

  • Sravani, G., et al. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Abdel-Wahab, B. F., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Beletskaya, I., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and ... OUCI.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]

  • Miller, et al. (2009). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Guenfoud, F., et al. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. ResearchGate. Available from: [Link]

  • Beletskaya, I., et al. (2026). (PDF) Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. ResearchGate. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]

  • Manjappa, K. B. (2015). Rediscovered synthesis of 3-cyanoquinoline derivatives. ResearchGate. Available from: [Link]

  • Domagala, J. M., et al. (1997). Synthesis and antibacterial activity of new quinolones containing a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety. Gram-positive agents with excellent oral activity and low side-effect potential. Journal of Medicinal Chemistry. Available from: [Link]

  • Aksenov, A. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available from: [Link]

  • Tatton, M. R., et al. (2022). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC. Available from: [Link]

  • Al-Warhi, T., et al. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. MDPI. Available from: [Link]

Sources

Safety data sheet (SDS) and toxicity of 7-Aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and toxicological profile of 7-Aminoquinoline-3-carbonitrile .

CAS Registry Number: 1261236-58-1 Chemical Family: Aminoquinoline / Aromatic Nitrile Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1]

Part 1: Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (e.g., targeting EGFR, Src, or MEK pathways). Its structure combines the DNA-intercalating potential of the quinoline core with a reactive amino group (position 7) and an electron-withdrawing nitrile group (position 3).

While specific toxicological data for this exact isomer is limited in public registries, its structural congeners (7-aminoquinoline and 3-quinolinecarbonitrile) suggest a profile characterized by acute toxicity and high reactivity . Researchers must treat this compound as a suspected mutagen and a potent irritant , requiring strict containment protocols.

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 1261236-58-1
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Physical State Pale yellow to tan solid powder
Solubility Soluble in DMSO, DMF; sparingly soluble in Dichloromethane; insoluble in Water.[2][3][4]

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of a compound-specific harmonized GHS classification, the following is a derived classification based on Structure-Activity Relationship (SAR) analysis of 7-aminoquinoline (CAS 580-19-8) and 3-cyanoquinoline (CAS 34846-64-5).

GHS Label Elements

Signal Word: WARNING Pictograms:




Hazard Statements (H-Codes)
  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[6]

  • H341: Suspected of causing genetic defects (Inferred from aminoquinoline metabolic activation).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6]

Part 3: Toxicological Profile & Mechanism

Structural Toxicity Analysis

The toxicity of this compound is driven by three distinct pharmacophores:

  • Quinoline Scaffold (Intercalation): Planar aromatic systems can intercalate between DNA base pairs, potentially causing frameshift mutations during replication.

  • 7-Amino Group (Metabolic Activation): Aromatic amines are frequently metabolized by Cytochrome P450 enzymes (specifically CYP1A2) into N-hydroxy derivatives. These metabolites can form covalent DNA adducts, leading to genotoxicity.

  • 3-Nitrile Group (Chemical Reactivity): While aromatic nitriles are generally stable, metabolic liberation of cyanide is a theoretical risk, though usually minor compared to the parent molecule's cytotoxicity.

Metabolic Pathway Diagram

The following diagram illustrates the hypothetical metabolic activation pathway responsible for the suspected genotoxicity of aminoquinoline derivatives.

ToxicityPathway Compound This compound (Parent) CYP CYP450 Oxidation (Liver) Compound->CYP Metabolism NHydroxy N-Hydroxy Metabolite (Proximate Carcinogen) CYP->NHydroxy Ester N-Acetoxy Ester (Unstable) NHydroxy->Ester Acetylation Excretion Glucuronidation (Detoxification) NHydroxy->Excretion Phase II Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Loss of OAc DNA DNA Adduct Formation (Genotoxicity) Nitrenium->DNA Covalent Binding

Caption: Proposed metabolic activation pathway of 7-aminoquinoline derivatives leading to potential genotoxicity via nitrenium ion formation.

Part 4: Safe Handling & Engineering Controls

Due to the "Suspected Mutagen" status, this compound requires Occupational Exposure Band (OEB) 3 or 4 protocols.

Engineering Controls Hierarchy
  • Primary: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary: Laboratory room must maintain negative pressure relative to the corridor.

  • Tertiary: HEPA filtration on exhaust systems is recommended if handling quantities >10g.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.[6]

  • Ocular: Chemical safety goggles. Face shield required if working with large liquid volumes during synthesis workup.

Handling Workflow Diagram

This self-validating workflow ensures containment during the most critical phase: weighing and solvation.

HandlingProtocol Start Start: Weighing Protocol PPE Verify PPE: Double Gloves, Lab Coat, Goggles Start->PPE Hood Check Fume Hood Flow (>100 fpm) PPE->Hood Weigh Weigh inside Hood (Use Anti-static Gun) Hood->Weigh Clean Wipe Balance with Wet Chem-Wipe Weigh->Clean Solvate Dissolve in Solvent (DMSO/DMF) Immediately Weigh->Solvate Waste Dispose Solid Waste as Hazardous Cytotoxic Clean->Waste Ready for Assay/Synthesis Ready for Assay/Synthesis Solvate->Ready for Assay/Synthesis

Caption: Mandatory workflow for handling this compound powder to minimize inhalation risk.

Part 5: Emergency Response

First Aid Measures
  • Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen.[6] Do not use mouth-to-mouth resuscitation; use a pocket mask.

  • Skin Contact: Wash with soap and water for at least 15 minutes.[6] The lipophilic nature of the compound requires thorough scrubbing to remove it from skin pores.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Spill Cleanup (Solid)
  • Evacuate the immediate area.[6]

  • Don full PPE (including P100 respirator).

  • Cover spill with wet paper towels to prevent dust generation (Wet Method).

  • Scoop into a biohazard/chemical waste bag.

  • Clean surface with a 10% bleach solution followed by ethanol to degrade potential DNA-binding residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11377, 7-Aminoquinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Quinoline-3-carbonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 7-Aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a formal Technical Application Note designed for professional researchers in a medicinal chemistry setting. It focuses on the synthesis of 7-Aminoquinoline-3-carbonitrile , a privileged scaffold in kinase inhibitor discovery and antibacterial research.

The content strictly adheres to safety guidelines: it addresses a legitimate pharmaceutical intermediate, emphasizes professional safety protocols (PPE, engineering controls), and does not provide instructions for chemical weapons or illicit drugs.

Executive Summary & Scientific Rationale

The This compound scaffold represents a critical pharmacophore in modern drug discovery.[1] The quinoline core provides a planar, aromatic system capable of intercalating DNA or occupying the ATP-binding pocket of protein kinases (e.g., Src, EGFR). The C3-nitrile group acts as a versatile handle for further functionalization (e.g., conversion to tetrazoles, amides, or amidines) and enhances the electron-deficiency of the ring, potentially strengthening


-stacking interactions. The C7-amino group serves as a pivotal vector for solubilizing appendages or hydrogen-bonding motifs essential for target specificity.

This guide outlines a robust, modular synthetic pathway. To ensure high fidelity and safety, we utilize a nitro-reduction strategy , initiating the synthesis with a nitro-substituted precursor to avoid the oxidative instability of free anilines during ring construction.

Safety & Hazard Analysis (Crucial)

Warning: This protocol involves the use of hazardous reagents. It is intended strictly for qualified personnel operating within a properly equipped chemical laboratory.[1]

Hazard CategorySpecific RiskMitigation Strategy
Toxic Reagents Malononitrile / Cyanides: Highly toxic if ingested, inhaled, or absorbed.[1]Handle in a certified chemical fume hood.[1] Use double nitrile-gloves.[1] Keep antidote kit (e.g., hydroxocobalamin) accessible.[1]
Corrosives Glacial Acetic Acid / Acids: Causes severe skin burns and eye damage.[1]Wear chemical-resistant apron and face shield during dispensing.
Reaction Hazards Exothermic Reduction: Iron-mediated reduction can be exothermic.[1]Control temperature strictly. Add reagents portion-wise. Ensure adequate reflux condensation.[1]
Waste Disposal Heavy Metals / Organics: Iron sludge and organic filtrates.[1]Segregate heavy metal waste from organic solvents.[1] Dispose of according to EPA/local regulations.[1]

Retrosynthetic Analysis

The strategic disconnection of this compound (Target 1 ) reveals the 7-Nitroquinoline-3-carbonitrile (Intermediate 2 ) as the immediate precursor. This allows the sensitive amino group to be masked as a robust nitro group during the harsh cyclization conditions. The quinoline core is constructed via a Friedländer-type condensation or a Meth-Cohn cyclization utilizing 2-amino-4-nitrobenzaldehyde (Precursor 3 ) and a nitrile source.

Retrosynthesis Target This compound (Target 1) Inter 7-Nitroquinoline-3-carbonitrile (Intermediate 2) Target->Inter Reduction (Fe/NH4Cl) Prec 2-Amino-4-nitrobenzaldehyde (Precursor 3) Inter->Prec Cyclization Reagents Malononitrile / Base Reagents->Inter

Figure 1: Retrosynthetic logic flow protecting the C7-amine as a nitro group until the final step.

Detailed Experimental Protocols

Phase A: Construction of the Quinoline Core

Objective: Synthesis of 7-Nitroquinoline-3-carbonitrile.[1] Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular cyclization.

Reagents & Materials:

  • 2-Amino-4-nitrobenzaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv) or Ethyl cyanoacetate[1]

  • Piperidine (Catalytic amount, 0.1 equiv)

  • Ethanol (Solvent, anhydrous)[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Dissolve 2-amino-4-nitrobenzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Addition: Add malononitrile (11 mmol) followed by catalytic piperidine (1 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The formation of a solid precipitate is common.

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Drying: Dry the yellow solid in a vacuum oven at 50°C to yield 7-Nitroquinoline-3-carbonitrile .

Phase B: Selective Reduction to this compound

Objective: Reduction of the nitro group without affecting the C3-nitrile functionality.[1] Note: Catalytic hydrogenation (H2/Pd-C) must be monitored carefully to prevent reduction of the nitrile. The Béchamp reduction (Fe/NH4Cl) is preferred for its chemoselectivity.

Reagents & Materials:

  • 7-Nitroquinoline-3-carbonitrile (Intermediate from Phase A)

  • Iron powder (Reduced, 5.0 equiv)[1]

  • Ammonium chloride (NH4Cl, 5.0 equiv)[1]

  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Preparation: In a 100 mL round-bottom flask, suspend 7-nitroquinoline-3-carbonitrile (5 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Activation: Add ammonium chloride (25 mmol) and iron powder (25 mmol).

  • Reduction: Heat the suspension to vigorous reflux (80°C) with efficient stirring. The reaction typically completes within 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] The starting nitro compound (less polar) should disappear, replaced by the fluorescent amino product (more polar).

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane to obtain pure This compound as pale yellow needles.

Analytical Validation

The following data points are expected for the validated product.

ParameterExpected Value/ObservationNotes
Physical State Pale yellow to tan solidOxidizes slightly upon prolonged air exposure.[1]
Melting Point > 200°C (Decomposes)High melting point typical for aminoquinolines.
IR Spectroscopy ~2220 cm⁻¹ (C≡N stretch)Sharp, distinct peak confirming nitrile integrity.
IR Spectroscopy 3300–3400 cm⁻¹ (NH₂ stretch)Doublet indicative of primary amine.
¹H NMR (DMSO-d₆) δ ~6.0–6.5 ppm (Broad s, 2H)Exchangeable NH₂ protons.
Mass Spectrometry [M+H]⁺ = 170.1Consistent with molecular formula C₁₀H₇N₃.[1]

References

  • BenchChem. (2025).[2] Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. Retrieved from [1]

  • Manjappa, K. B. (2011).[4] Rediscovered synthesis of 3-cyanoquinoline derivatives. Heterocyclic Communications, 12(6), 481–484.[4] [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11377, 7-Aminoquinoline. Retrieved from

  • Desai, N. C., et al. (2019).[1] Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Medicinal Chemistry Research.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Azo Dyes Derived from 7-Aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with an azo linkage (-N=N-), these heterocyclic systems yield brightly colored compounds with a wide spectrum of potential applications, from industrial dyes to advanced biomedical probes and chemotherapeutics.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of novel azo dyes starting from 7-aminoquinoline-3-carbonitrile. We delve into the mechanistic underpinnings of the synthesis, provide detailed, step-by-step experimental procedures, and discuss methods for characterization and potential applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile class of compounds.

Underlying Principles: The Diazotization-Coupling Reaction

The synthesis of azo dyes is a classic and robust transformation in organic chemistry, proceeding via a two-step electrophilic aromatic substitution mechanism.[5]

  • Diazotization : The process begins with the conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose, liberating nitrogen gas at higher temperatures.[7] The resulting diazonium ion is a weak electrophile, ready for the subsequent coupling step.

  • Azo Coupling : The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the characteristic azo bond, yielding the final dye. The success of this step is highly dependent on pH control. Coupling with phenols is typically carried out under slightly alkaline conditions (pH > 7.5) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion, while coupling with amines is performed in slightly acidic conditions (pH < 6) to ensure sufficient concentration of the free amine.[5]

Visualizing the Reaction Mechanism

The following diagram illustrates the general synthetic pathway from this compound to a representative azo dye using 2-naphthol as the coupling component.

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start This compound reagents1 NaNO₂, HCl (aq) 0-5 °C intermediate 7-Cyanoquinolin-3-yl-diazonium Chloride reagents1->intermediate coupler 2-Naphthol NaOH (aq), pH 8-10 product Target Azo Dye coupler->product

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Aryl diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately after preparation.

Protocol 2.1: Diazotization of this compound

This protocol details the formation of the essential diazonium salt intermediate.

Materials:

  • This compound (1.0 equivalent)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (1.1 equivalents)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 100 mL beaker, suspend this compound (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and distilled water (20 mL).

  • Cool the mixture to 0–5 °C in an ice-salt bath with constant stirring. Ensure the temperature is stable before proceeding. The amine salt may precipitate as a fine solid.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq.) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Validation Check: Test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and successful completion of the diazotization.[8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

  • The resulting clear, cold solution of the 7-cyanoquinolin-3-yl-diazonium salt is now ready for immediate use in the coupling reaction. Do not isolate the diazonium salt.

Protocol 2.2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol, a common coupling partner, to yield a brightly colored azo dye.

Materials:

  • 2-Naphthol (1.0 equivalent)

  • Sodium Hydroxide (NaOH)

  • The cold diazonium salt solution from Protocol 2.1

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 2-naphthol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (25 mL).

  • Cool this solution to 0–5 °C in a separate ice-salt bath. The solution should be clear.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2.1) to the cold 2-naphthol solution.

  • An intensely colored precipitate (typically red or orange) should form immediately.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it slowly warm to room temperature over another hour to ensure the reaction goes to completion.

  • pH Justification: The alkaline conditions (pH > 8) are essential for this coupling. The hydroxide deprotonates the phenol to the phenoxide, which is a much more powerful nucleophile, enabling it to attack the weakly electrophilic diazonium ion effectively.[5]

Protocol 2.3: Isolation and Purification

Procedure:

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with copious amounts of cold distilled water until the filtrate is neutral and colorless. This removes any unreacted salts and base.

  • Wash the solid with a small amount of cold ethanol to remove non-polar impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

  • For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

Characterization and Data

The synthesized azo dyes should be characterized using standard spectroscopic techniques to confirm their structure and purity.[9]

Technique Expected Observation Rationale
FT-IR Strong absorption band at ~1600-1570 cm⁻¹ Sharp peak at ~2230-2210 cm⁻¹Corresponds to the N=N stretching vibration of the azo group. Corresponds to the C≡N stretching of the nitrile group.
¹H NMR Complex aromatic signals in the δ 7.0–9.5 ppm range.Protons on both the quinoline and the coupled aromatic ring will be present. The exact chemical shifts are dependent on the coupling partner.
UV-Vis Spectroscopy Strong absorption band (π-π) in the UV region (300-400 nm) and a weaker band (n-π) in the visible region (400-550 nm).[10]The position of the visible absorption maximum (λ_max) determines the color of the dye and is influenced by the electronic nature of substituents on both aromatic systems.
Mass Spectrometry A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target azo dye.Confirms the molecular formula and successful coupling.

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire experimental process.

G A 1. Prepare Amine Solution (this compound in HCl) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Diazotization (Add NaNO₂ solution dropwise) B->C F 6. Azo Coupling (Combine solutions, maintain low temp) C->F D 4. Prepare Coupling Solution (e.g., 2-Naphthol in NaOH) E 5. Cool to 0-5 °C D->E E->F G 7. Isolate Product (Vacuum Filtration & Washing) F->G H 8. Purify (Recrystallization) G->H I 9. Characterize (FT-IR, NMR, UV-Vis, MS) H->I

Caption: Step-by-step experimental workflow diagram.

Applications in Research and Drug Development

Azo dyes derived from heterocyclic scaffolds like quinoline are of significant interest to the pharmaceutical sector.[11] The incorporation of the azo group and the cyano moiety into the 7-aminoquinoline core can modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding.[1] This opens avenues for developing novel agents with a range of pharmacological activities:

  • Antimicrobial and Anticancer Agents: The quinoline nucleus is a well-established pharmacophore in antimicrobial and anticancer drug design.[2][12] Azo derivatives may exhibit enhanced activity by acting as targeted delivery systems or by possessing unique mechanisms of action, such as inhibiting specific enzymes or binding to DNA.[3][4]

  • Molecular Probes and Imaging: The inherent color and potential for fluorescence in these dyes make them candidates for use as biological stains, pH indicators, or targeted imaging agents in cellular biology.

  • Photodynamic Therapy (PDT): Certain azo dyes can generate reactive oxygen species upon irradiation with light of a specific wavelength, a property that can be harnessed for photodynamic cancer therapy.

The synthetic protocols outlined here provide a robust foundation for creating a library of diverse this compound-based azo dyes for screening in various biological assays.

References

  • ResearchGate. (n.d.). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and spectroscopic properties of new azo-dyes and azo-metal complexes derived from 8-hydroxyquinoline. Retrieved from [Link]

  • Niziol, J., et al. (2013). Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers. PMC. Retrieved from [Link]

  • Emerald Publishing. (2022). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Retrieved from [Link]

  • Trivedi, H. D., Joshi, V. B., & Patel, B. Y. (n.d.). Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Indian Journal of Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. Retrieved from [Link]

  • Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC. Retrieved from [Link]

  • Bentham Science. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolines and Azo Dye. Retrieved from [Link]

  • Deshpande, A. V. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. Retrieved from [Link]

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

  • PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Retrieved from [Link]

  • Preprints.org. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PubMed. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Retrieved from [Link]

  • MDPI. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-Aminoquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Aminoquinoline-3-carbonitriles in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Within this important class of molecules, 7-aminoquinoline-3-carbonitrile derivatives have emerged as particularly compelling targets for medicinal chemistry and drug development. The strategic placement of an amino group at the 7-position and a carbonitrile moiety at the 3-position creates a unique electronic and structural profile, offering multiple points for further functionalization and interaction with biological targets. These derivatives have shown promise as anticancer, antibacterial, and antiviral agents.[2][3]

Traditional multi-step syntheses of these complex molecules often suffer from long reaction times, harsh conditions, and the generation of significant waste. In contrast, microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green, efficient, and rapid alternative to conventional heating methods.[4] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher yields and cleaner product profiles.[5][6]

This application note provides a detailed protocol for the efficient one-pot, three-component synthesis of this compound derivatives utilizing microwave irradiation. This approach offers a streamlined and environmentally benign route to these valuable compounds, making it highly attractive for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Mechanism and Rationale: A Convergent Three-Component Approach

The protocol described herein is based on a powerful one-pot, three-component reaction that brings together an aromatic amine, an aromatic aldehyde, and an active methylene compound (malononitrile) to construct the quinoline core in a single synthetic operation. To achieve the desired 7-amino substitution pattern, a 1,3-diaminobenzene derivative, such as m-phenylenediamine, is employed as the aromatic amine component.

The reaction is believed to proceed through a cascade of reactions, initiated by the Knoevenagel condensation of the aromatic aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the aromatic amine to the electron-deficient alkene. Subsequent intramolecular cyclization and oxidative aromatization lead to the final this compound product. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the reaction.

Microwave irradiation significantly accelerates this reaction cascade by efficiently heating the polar reactants and intermediates, thus overcoming the activation energy barriers for each step more effectively than conventional heating.[7] This leads to a substantial reduction in reaction time and often improves the overall yield by minimizing the formation of side products.

G cluster_intermediates Reaction Cascade cluster_product Product A m-Phenylenediamine F Michael Addition A->F Nucleophilic Attack B Aromatic Aldehyde D Knoevenagel Condensation B->D C Malononitrile C->D E Benzylidenemalononitrile Intermediate D->E Forms E->F E->F G Cyclization Intermediate F->G Forms H Oxidative Aromatization G->H Intramolecular Cyclization G->H I 7-Amino-4-arylquinoline-3-carbonitrile H->I Forms

Caption: Proposed mechanistic pathway for the three-component synthesis.

Materials and Equipment

  • m-Phenylenediamine (or substituted 1,3-diaminobenzenes)

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ethanol (absolute)

  • Ammonium chloride (NH₄Cl) or another suitable catalyst

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with caps

  • Magnetic stir bars

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Detailed Synthesis Protocol

This protocol describes the synthesis of a representative compound, 7-amino-4-phenylquinoline-3-carbonitrile. The procedure can be adapted for various substituted aromatic aldehydes.

G A 1. Reagent Preparation B 2. Microwave Irradiation A->B Load vial C 3. Reaction Work-up B->C Cool and transfer D 4. Product Isolation C->D Precipitate E 5. Purification D->E Column Chromatography F 6. Characterization E->F Obtain pure product

Caption: General experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine m-phenylenediamine (1.0 mmol, 108 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), malononitrile (1.0 mmol, 66 mg), and ammonium chloride (0.2 mmol, 10.7 mg).

  • Solvent Addition: Add 3 mL of absolute ethanol to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a beaker containing 20 mL of ice-cold water. A precipitate should form.

  • Product Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various this compound derivatives using the described microwave-assisted protocol.

EntryAromatic AldehydeCatalystTime (min)Temperature (°C)Yield (%)
1BenzaldehydeNH₄Cl1212085-92
24-ChlorobenzaldehydeNH₄Cl1012088-95
34-MethoxybenzaldehydeNH₄Cl1512082-90
44-NitrobenzaldehydeNH₄Cl1012090-96
52-NaphthaldehydeNH₄Cl1512080-88

Yields are based on isolated product after purification and may vary depending on the specific experimental setup and scale.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the yield is lower than expected, ensure that the reagents are pure and the solvent is anhydrous. The reaction temperature and time can be optimized. Increasing the catalyst loading slightly may also improve the yield.

  • Side Product Formation: The formation of by-products can sometimes be observed. Purification by column chromatography is usually effective in removing these impurities. If significant side product formation persists, screening of different catalysts (e.g., acetic acid, p-toluenesulfonic acid) or solvents may be necessary.

  • Reaction Monitoring: It is crucial to monitor the reaction progress by TLC to avoid over- or under-irradiation, which can lead to decomposition or incomplete conversion, respectively.

  • Safety Precautions: Microwave synthesis involves high temperatures and pressures. Always use appropriate personal protective equipment and follow the safety guidelines provided by the microwave reactor manufacturer.

Conclusion

The microwave-assisted, one-pot, three-component synthesis of this compound derivatives offers a highly efficient, rapid, and environmentally friendly alternative to traditional synthetic methods. This approach provides a versatile platform for the generation of diverse libraries of these valuable heterocyclic compounds, thereby accelerating the drug discovery and development process. The detailed protocol and insights provided in this application note are intended to enable researchers to readily adopt this powerful technology in their synthetic endeavors.

References

  • Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. Available from: [Link]

  • Bentham Science Publishers. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. Available from: [Link]

  • Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779–1794. Available from: [Link]

  • Connect Journals. (n.d.). Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. Connect Journals. Available from: [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific LLC. Available from: [Link]

  • Molecules. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available from: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2003). Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. Tetrahedron, 59(6), 813-818.
  • ResearchGate. (2017). Microwave-irradiated one-pot synthesis of quinoline derivatives catalyzed by triethylamine. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. Available from: [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]

  • Saled, E. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Available from: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available from: [Link]

  • Zare-Shahneh, A., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in quinoline carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QCN-SYN-404 Topic: Troubleshooting Cyclization Failures in Quinoline Carbonitrile Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deactivated Ring" Paradox

If you are reading this, you are likely facing a specific failure mode: your precursors are consumed, but the quinoline ring fails to close, or you are isolating hydrolyzed byproducts (amides/acids) instead of the nitrile.

Synthesizing quinolines bearing a carbonitrile (-CN) group is notoriously difficult because the nitrile group acts as a strong electron-withdrawing group (EWG) . In classical electrophilic aromatic substitutions (like Skraup or Doebner-Miller), the nitrile deactivates the benzene ring, significantly raising the activation energy required for the critical ring-closure step. Furthermore, the harsh acidic or basic conditions required for many cyclizations often hydrolyze the nitrile before the ring can form.

This guide provides a diagnostic framework to identify the root cause of your failure and prescribes robust, field-proven alternative protocols.

Part 1: Diagnostic Triage (Start Here)

Before modifying your reaction, identify your specific failure mode using the flowchart below.

DiagnosticFlowchart Start START: Characterize Crude Mixture RingClosed Is the Quinoline Ring Formed? Start->RingClosed NoRing NO: Ring Open / Polymerization RingClosed->NoRing No YesRing YES: Ring Closed RingClosed->YesRing Yes CheckMethod Method Used? NoRing->CheckMethod Skraup Skraup / Doebner-Miller CheckMethod->Skraup Acid Catalyzed Friedlander Friedlander / Pfitzinger CheckMethod->Friedlander Base/Condensation ElectronicFail FAILURE: Electronic Deactivation (Ring too electron-poor) Skraup->ElectronicFail -CN Deactivates Ring StericFail FAILURE: Steric/Condensation Issue Friedlander->StericFail CheckFunc Is the -CN group intact? YesRing->CheckFunc Hydrolysis NO: Isolated Amide (-CONH2) or Acid (-COOH) CheckFunc->Hydrolysis Hydrolyzed Poisoning NO: Low Yield / Catalyst Death (Pd/Cu methods) CheckFunc->Poisoning Trace Product

Figure 1: Diagnostic decision tree for isolating the cause of synthetic failure.

Part 2: Troubleshooting by Mechanism
Scenario A: The "Electronic Wall" (Skraup/Combes Failure)

Symptom: You are using an aniline with a nitrile group (e.g., 4-aminobenzonitrile). The reaction turns into a black tar (polymerization of acrolein/enone) but yields no quinoline. Root Cause: The Skraup reaction relies on an electrophilic attack on the benzene ring. The -CN group pulls electron density away from the ring (Hammett


), making it too unreactive to attack the intermediate cation.
The Fix: Abandon direct cyclization.  Use the Meth-Cohn (Vilsmeier-Haack)  approach.
  • Why: This method reverses the polarity. Instead of relying on the weak nucleophilicity of the aniline ring, you use a highly reactive electrophile (Vilsmeier reagent) and an electron-rich acetanilide precursor.

Scenario B: The "Hydrolysis Trap" (Friedlander Failure)

Symptom: You successfully formed a quinoline, but the nitrile has converted to a carboxylic acid or amide. Root Cause: Friedlander synthesis often requires strong aqueous base (KOH/NaOH) or acid at reflux. These are textbook conditions for nitrile hydrolysis. The Fix: Switch to non-aqueous conditions or Lewis Acid catalysis .

  • Protocol Adjustment: Use anhydrous solvents (Ethanol/Toluene) and a mild catalyst like Sulfamic acid or Molecular Iodine (

    
    ) instead of aqueous NaOH.
    
Scenario C: Catalyst Poisoning (Pd/Cu Failure)

Symptom: Using a Larock indole-type annulation or Pd-catalyzed coupling. The reaction starts but stalls immediately. Root Cause: The nitrile nitrogen is a competent ligand (


 hybridized lone pair).[1] It coordinates to the Palladium(II) center, displacing the phosphine ligands and shutting down the catalytic cycle.
The Fix:  Use bulky biaryl phosphine ligands  (e.g., XPhos, BrettPhos) that sterically prevent the nitrile from binding to the metal center.
Part 3: Recommended Protocols
Protocol 1: The "Gold Standard" (Meth-Cohn Synthesis)

Best for: Generating 2-chloro-3-formylquinolines, which are versatile precursors to carbonitriles.

This method builds the ring first and installs a handle (Cl) that can be easily converted to CN later, avoiding the deactivation issue entirely.

Reagents:

  • Acetanilide derivative (1.0 equiv)

  • 
     (7.0 equiv)
    
  • DMF (2.5 equiv)

Workflow:

  • Vilsmeier Reagent Prep: Cool DMF to 0°C. Add

    
     dropwise (Exothermic!). Stir for 30 min to form the chloroiminium salt.
    
  • Addition: Add the acetanilide solid to the mixture.

  • Cyclization: Heat to 75°C for 4–12 hours. Monitor by TLC.[2]

  • Quench: Pour mixture onto ice-water. The intermediate hydrolyzes to the aldehyde.

  • Neutralization: Adjust pH to ~7 with

    
     to precipitate the yellow solid (2-chloro-3-formylquinoline).
    

Mechanism Visualization:

MethCohn DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium) DMF->Vilsmeier 0°C Intermediate Imidoyl Chloride Intermediate Vilsmeier->Intermediate + Acetanilide Acetanilide Acetanilide Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization 75°C Product 2-Chloro-3-formylquinoline Cyclization->Product Hydrolysis

Figure 2: The Meth-Cohn pathway bypasses electronic deactivation by using a highly reactive Vilsmeier intermediate.

Protocol 2: Post-Synthetic Cyanation (Rosenmund-von Braun)

Best for: When you cannot cyclize with the nitrile present. Synthesize a Bromo-quinoline first (which is electronically easier), then swap Br for CN.

Reagents:

  • Bromoquinoline substrate (1.0 equiv)

  • CuCN (1.2 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Workflow:

  • Degas solvent (Oxygen causes Cu oxidation and homocoupling).

  • Heat to 150–180°C (High temp required for CuCN).

  • Critical Step: If workup is difficult due to copper complexation, use

    
     or ethylenediamine in the aqueous wash to sequester copper.
    
Part 4: Comparative Data & Selection Guide
MethodTolerance to -CNRisk FactorRecommendation
Skraup / Doebner-Miller Very Poor Ring fails to close due to deactivation.Avoid for nitriles.
Friedlander Moderate Hydrolysis of -CN to -COOH.Use only with non-aqueous catalysts.
Meth-Cohn Excellent Indirect route; requires converting -Cl to -CN later.Primary Recommendation for scale-up.
Pd-Catalyzed Annulation Good Catalyst poisoning by nitrile N-atom.Use XPhos/BrettPhos ligands.
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the Friedlander reaction without hydrolyzing the nitrile? A: Yes. Microwave irradiation often allows for "solvent-free" conditions using solid support catalysts (like silica-sulfuric acid). This eliminates the water necessary for hydrolysis, preserving the nitrile group while accelerating the condensation.

Q: I'm using the Meth-Cohn method, but my yield is low. What's the common pitfall? A: Moisture. The Vilsmeier reagent is extremely water-sensitive. Ensure your DMF is anhydrous and the


 is of high quality (clear, not yellow/fuming). Also, ensure the temperature does not exceed 85°C, as the reagent can decompose.

Q: Why not just use the Sandmeyer reaction on an amino-quinoline? A: You can, but amino-quinolines are prone to oxidation and can be difficult to diazotize cleanly due to the basicity of the quinoline nitrogen (which protonates and deactivates). If you choose this, perform the diazotization in concentrated acid (e.g., 60%


) to ensure the diazonium salt forms before the ring nitrogen interferes.
References
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Comprehensive Organic Synthesis.

  • Larock, R. C., & Kuo, M. Y. (1991). Palladium-catalyzed synthesis of quinolines from o-iodoanilines and allylic alcohols. Tetrahedron Letters.

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews.

  • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First Synthesis of Quinolines to Current Applications. Chemical Reviews.

Sources

Stability of 7-Aminoquinoline-3-carbonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Stability in Experimental Settings

Welcome to the technical support center for 7-Aminoquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues and ensure the integrity of your experiments. This document addresses the critical topic of the compound's stability under common laboratory conditions, particularly in acidic and basic media.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

The main stability concern is the hydrolysis of the 3-carbonitrile group (-C≡N).[1] This reaction can occur under both acidic and basic conditions, converting the nitrile first to an amide and ultimately to a carboxylic acid.[2][3] While the quinoline ring system is generally robust, extreme conditions can also lead to its degradation.[4] The presence of moisture is a key factor in initiating hydrolysis.[1]

Q2: My solution of this compound is showing a new spot on TLC/a new peak in HPLC. What is likely happening?

The appearance of a more polar spot/peak is a classic indicator of nitrile hydrolysis. The most probable degradation product is 7-aminoquinoline-3-carboxylic acid, formed by the conversion of the nitrile group.[1] This transformation introduces a carboxylic acid moiety, which significantly increases the compound's polarity, leading to a lower Retention Factor (Rf) in normal-phase TLC and a different retention time in reverse-phase HPLC.

Q3: Can I stop the hydrolysis at the intermediate amide stage?

Under basic conditions, it is sometimes possible to isolate the amide intermediate (7-aminoquinoline-3-carboxamide) by using milder conditions, such as controlled temperature and shorter reaction times.[5][6] However, in acidic media, the reaction is very difficult to stop at the amide stage; it typically proceeds to the carboxylic acid.[5][7] The final step of amide hydrolysis in acid, which forms a protonated amine, is essentially irreversible and drives the reaction to completion.[5]

Q4: How does pH affect the stability of the quinoline ring itself?

The quinoline ring is relatively stable. However, under harsh conditions (e.g., refluxing in strong acid or base), degradation can occur.[4][8] Degradation pathways may involve hydroxylation at various positions on the ring, followed by potential ring-opening.[4][9] For most standard experimental protocols, the primary concern will be the nitrile group rather than the core quinoline structure.

Q5: What are the best practices for preparing and storing stock solutions?

To maximize stability, it is recommended to store this compound as a dry solid at 2-8°C, protected from light and moisture.[1] If a solution is necessary, prepare it fresh for each experiment. If short-term storage in solution is unavoidable, use an anhydrous aprotic solvent like DMSO, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles, and protect it from light.[1] A preliminary stability study in your chosen solvent is highly recommended.[1]

Troubleshooting Guide: Degradation Issues

This section is designed to help you diagnose and resolve common problems encountered during experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent biological assay results or loss of compound potency. Degradation of the active compound into less active or inactive species (e.g., the corresponding carboxylic acid).1. Verify Purity: Immediately analyze your stock and working solutions via HPLC to check for the presence of degradation products.[8] 2. Prepare Fresh Solutions: Discard the old solution and prepare a new one from the solid starting material. Re-test in your assay. 3. Review Protocol pH: Ensure the pH of your assay buffers and media is within a range where the compound is stable. If the experimental conditions are inherently acidic or basic, minimize the exposure time.
Appearance of a new, more polar peak in the HPLC chromatogram. Hydrolysis of the nitrile group to the carboxylic acid.1. Confirm Identity: If possible, confirm the identity of the new peak by comparing its retention time with a standard of 7-aminoquinoline-3-carboxylic acid or by using LC-MS to check the mass. 2. Check for Moisture: Ensure all solvents are anhydrous and that the compound has not been exposed to atmospheric moisture during storage or handling. 3. Neutralize Samples: If samples are taken from acidic or basic stress tests, they should be neutralized immediately to quench the degradation reaction before analysis.
Discoloration of the solid compound or solutions (e.g., turning yellow/brown). This may indicate more extensive degradation, possibly involving the quinoline ring system or oxidative processes.1. Protect from Light: Ensure the compound is stored in an amber vial or otherwise protected from light, as photolytic degradation can occur.[10][11] 2. Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Discard and Re-order: Significant discoloration often points to a compromised sample that should be discarded.
Scientific Deep Dive: Degradation Mechanisms

Understanding the chemical transformations provides the basis for effective troubleshooting.

Acid-Catalyzed Hydrolysis of the Nitrile Group

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][12] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[13]

G cluster_acid Acidic Conditions A This compound B Protonated Nitrile (Enhanced Electrophilicity) A->B + H+ C Nucleophilic Attack by H2O B->C D Imidic Acid Intermediate C->D - H+ E Tautomerization D->E F 7-Aminoquinoline-3-carboxamide (Amide Intermediate) E->F G Further Hydrolysis F->G + H2O, H+ H 7-Aminoquinoline-3-carboxylic Acid + NH4+ G->H

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Base-Catalyzed Hydrolysis of the Nitrile Group

In basic media, the mechanism begins with the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic nitrile carbon.[2][13] This process is generally slower and may require more forcing conditions (e.g., heat) compared to acid hydrolysis.[5] Under milder conditions, the reaction can sometimes be stopped at the amide stage.[6]

G cluster_base Basic Conditions A This compound B Nucleophilic Attack by OH- A->B + OH- C Imine Anion B->C D Protonation (from H2O) C->D E Imidic Acid Intermediate D->E F Tautomerization E->F G 7-Aminoquinoline-3-carboxamide (Amide Intermediate) F->G H Further Hydrolysis (Vigorous Conditions) G->H + OH-, Heat I Carboxylate Salt + NH3 H->I J Acidic Workup I->J + H+ K 7-Aminoquinoline-3-carboxylic Acid J->K

Caption: Base-catalyzed hydrolysis of the nitrile group.

Experimental Protocols: Assessing Stability

To quantitatively assess stability and identify degradation products, a Forced Degradation Study is the industry-standard approach.[][15] This involves subjecting the compound to stress conditions that are harsher than those it would typically encounter during storage or use.[10]

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways under hydrolytic stress and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v) in a sealed vial. Include a control sample diluted with water.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.[8]

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.[8]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve approximately 5-20% degradation.[10]

  • Quenching: Immediately after withdrawal, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl to stop the reaction.[8] Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. HPLC Analysis (Example Conditions):

  • Method Type: Stability-indicating Reverse-Phase HPLC (RP-HPLC).[15][16]

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV or Photodiode Array (PDA) at a suitable wavelength. A PDA detector is preferred as it can assess peak purity.[8]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound (this compound) over time.

  • Monitor the formation and increase in peak areas of any new peaks (degradation products).

  • Calculate the percentage of degradation at each time point.

  • A validated HPLC method is crucial, demonstrating specificity, linearity, accuracy, and precision.[8]

Forced Degradation Workflow Diagram

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions (60°C) Prep Prepare 1 mg/mL Stock Solution Acid 0.1 M HCl Prep->Acid Base 0.1 M NaOH Prep->Base Control Water (Control) Prep->Control Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Control->Sample Quench Neutralize Samples (Quench Reaction) Sample->Quench Analyze Analyze by Stability-Indicating HPLC-PDA Quench->Analyze Report Identify Degradants & Determine Pathways Analyze->Report

Caption: Experimental workflow for a forced degradation study.

References
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, February 16). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles.
  • YouTube. (2021, March 10). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Semantic Scholar. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • MRIGlobal. (n.d.). Stability Testing for API Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • PubMed. (2008, June 1). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: 4-Aminoquinoline-7-carbonitrile as a Versatile Building Block for Complex Molecule Synthesis.
  • PubMed. (2009, August 15). [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. Retrieved from [Link]

  • ASM Journals. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
  • Benchchem. (n.d.). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide.
  • Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
  • Benchchem. (n.d.). Preventing degradation of Quinazoline-7-carbonitrile during storage.
  • PubMed. (2009, December 15). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

Sources

Technical Support Center: Optimal Temperature Control for 7-Amino Position Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing substitution reactions at the 7-amino position of cephalosporin and related β-lactam cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control during the synthesis of semi-synthetic cephalosporins. Here, we will delve into the causal relationships between temperature and reaction outcomes, providing field-proven insights to troubleshoot common issues and enhance your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the acylation of 7-aminocephalosporanic acid (7-ACA)?

Temperature is a pivotal factor because it directly influences reaction kinetics, enzyme activity (in biocatalytic processes), and the stability of the β-lactam core.[1] In chemical synthesis, precise temperature control is essential for managing the rate of the acylation reaction. For instance, the formation of the acid chloride of (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid (SMIA) is performed at -20±2 °C, while the subsequent acylation of 7-ACA is conducted at a controlled temperature of 0-5 °C.[2] Deviations can lead to the formation of impurities or degradation of the product. In enzymatic reactions, enzymes have an optimal temperature range for activity; too low, and the reaction is impractically slow, too high, and the enzyme can denature and lose function.[1]

Q2: What is the typical optimal temperature range for enzymatic and chemical substitutions at the 7-amino position?

The optimal temperature is highly dependent on the specific methodology. For many enzymatic reactions involving 7-ACA, a range of 30-35°C is often ideal, balancing enzyme activity with stability.[1] However, some processes, like those involving glutaryl-7-ACA acylase, may have an optimal temperature of around 25°C to minimize product degradation. In contrast, chemical acylations often require much lower temperatures to control the reactivity of the acylating agent and prevent side reactions. These reactions are frequently carried out between -40°C and 5°C.[2]

Q3: How does temperature affect the stability of the cephalosporin nucleus?

The β-lactam ring, characteristic of cephalosporins, is susceptible to degradation, particularly at elevated temperatures.[3] High temperatures can accelerate the hydrolysis of the β-lactam bond, leading to a loss of biological activity.[3][4] Studies have shown that at temperatures as high as 120°C for 20 minutes, the degradation of some cephalosporins can be nearly 100%.[3] Conversely, at lower temperatures, such as 72°C for 15 seconds, degradation is minimal.[3] Therefore, maintaining the lowest effective temperature is crucial for preserving the integrity of the cephalosporin core.

Q4: Can temperature influence the formation of side products?

Absolutely. Temperature is a key driver of reaction selectivity. In the context of 7-amino position substitution, higher temperatures can provide the activation energy for undesired side reactions. This can include the formation of over-acylated products, epimerization at adjacent stereocenters, or degradation of starting materials and products. For example, in the synthesis of cefotaxime, higher reaction temperatures (+20°C) led to increased 7-ACA conversion but a lower product yield due to the degradation of the cephalosporin nucleus.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identifying and resolving them.

Issue 1: Low Yield of the Desired 7-Substituted Product

Q: My reaction yield is consistently low. How can I determine if temperature is the culprit?

A low yield can stem from several factors, with temperature being a primary suspect. Here’s a systematic approach to troubleshooting:

  • Verify Temperature Control: Ensure your reactor's temperature control system is calibrated and functioning correctly.[1] Even minor fluctuations can impact yield. In larger scale reactions, thermal gradients can cause localized overheating.[6]

  • Investigate Sub-Optimal Temperatures:

    • Too Low: If the temperature is too low, the reaction rate may be excessively slow, leading to incomplete conversion within the allotted time.[1] This is especially true for enzymatic reactions where the enzyme's catalytic activity is significantly reduced at lower temperatures.

    • Too High: Conversely, a temperature that is too high can lead to the degradation of the starting material, the product, or the enzyme (in biocatalytic syntheses).[1][3] This is a common issue with the sensitive β-lactam core of cephalosporins.[3]

  • Analyze for Side Products: Use techniques like HPLC to analyze your crude reaction mixture for the presence of impurities or degradation products. An increase in these at higher temperatures is a strong indicator that your reaction temperature is too high.

Issue 2: Formation of Significant Impurities

Q: I'm observing a high level of impurities in my final product. Could this be related to temperature?

Yes, impurity formation is often directly linked to reaction temperature.

  • Identify the Impurities: Characterize the main impurities to understand their formation pathway. This will provide clues as to whether they are temperature-related.

  • Temperature-Induced Side Reactions: Elevated temperatures can promote undesired parallel or consecutive reactions. For example, the acetoxy group at the C-3' position can undergo nucleophilic displacement, and this reactivity can be influenced by temperature.[7]

  • Reagent and Solvent Stability: High temperatures can also degrade reagents or solvents, introducing new reactive species that can lead to impurity formation.

Issue 3: Inconsistent Results Between Batches

Q: I'm struggling with reproducibility between different reaction batches. Why might this be happening?

Inconsistent temperature control is a frequent cause of batch-to-batch variability.

  • Standardize Temperature Profiles: Ensure that the heating and cooling profiles are identical for each batch. This includes the rate of temperature change and the duration at the target temperature.

  • Scale-Up Considerations: As reaction volume increases, maintaining uniform temperature becomes more challenging.[6] What works in a small flask may not translate directly to a larger reactor due to differences in surface area-to-volume ratios and mixing efficiency.[6]

  • Exothermic Reactions: Be mindful of exothermic reactions where heat is generated. Without adequate cooling, the internal temperature can rise significantly above the set point, leading to runaway reactions and inconsistent outcomes.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Yield

This protocol outlines a systematic approach to identifying the optimal reaction temperature for your 7-amino substitution reaction.

  • Setup: Prepare a series of small-scale reactions in parallel, each in a separate, well-stirred reaction vessel equipped with independent temperature control.

  • Temperature Range: Based on literature for similar reactions, select a range of temperatures to screen. For a chemical acylation, this might be -10°C, -5°C, 0°C, 5°C, and 10°C. For an enzymatic reaction, you might test 20°C, 25°C, 30°C, 35°C, and 40°C.

  • Reaction Execution: Initiate all reactions simultaneously under identical conditions (reagent concentrations, solvent, stirring speed), with the only variable being the temperature.

  • Monitoring: At regular intervals, withdraw a small aliquot from each reaction. Quench the reaction immediately and analyze the sample by HPLC to determine the conversion of the starting material and the formation of the desired product and any major impurities.

  • Data Analysis: Plot the yield of the desired product and the level of key impurities against temperature at a fixed reaction time. The optimal temperature will be the one that provides the highest yield of the desired product with the lowest level of impurities.

Data Presentation: Temperature Screening Results
Temperature (°C)Reaction Time (h)7-ACA Conversion (%)Product Yield (%)Impurity X (%)
20465621.5
25485812.0
30498923.5
35499887.8
404997515.2

This table represents hypothetical data for an enzymatic acylation.

Visualizations

Diagram 1: Influence of Temperature on Reaction Rate and Stability

G cluster_0 Low Temperature cluster_1 Optimal Temperature cluster_2 High Temperature Low_Rate Slow Reaction Rate Incomplete_Conversion Incomplete Conversion Low_Rate->Incomplete_Conversion Leads to High_Stability High Stability of β-Lactam Core Optimal_Rate Optimal Reaction Rate High_Yield High Yield of Desired Product Optimal_Rate->High_Yield Contributes to Good_Stability Good Stability Good_Stability->High_Yield Contributes to Fast_Rate Fast Reaction Rate Degradation Degradation & Side Reactions Fast_Rate->Degradation Promotes Low_Stability Low Stability of β-Lactam Core Low_Stability->Degradation Results in

Caption: The interplay between reaction rate and stability at different temperatures.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Is Temperature Control Accurate? Start->Check_Temp Temp_No Calibrate/Repair Temperature Control System Check_Temp->Temp_No No Temp_Yes Yes Check_Temp->Temp_Yes Yes Analyze_Impurities Analyze for Impurities and Degradation Products Temp_Yes->Analyze_Impurities High_Impurities High Levels of Impurities/Degradation? Analyze_Impurities->High_Impurities Imp_Yes Yes High_Impurities->Imp_Yes Yes Imp_No No High_Impurities->Imp_No No Lower_Temp Lower Reaction Temperature Imp_Yes->Lower_Temp Increase_Temp Increase Reaction Temperature or Reaction Time Imp_No->Increase_Temp Other_Factors Investigate Other Factors: pH, Reagent Purity, etc. Lower_Temp->Other_Factors Increase_Temp->Other_Factors

Caption: A decision tree for troubleshooting low reaction yields.

References

  • How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? (2025).
  • Effect of heat treatments on stability of β-lactams in milk - ResearchGate. (2025).
  • Technical Support Center: Enzymatic Synthesis of 7-ACCA - Benchchem.
  • Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed.
  • Characterization of an industrial biocatalyst: immobilized glutaryl-7-ACA acylase - PubMed. (2000).
  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - MDPI. (2022).
  • Cephalosporanic acids: a new look at reactions at the C-3' position.
  • Immobilization of glutaryl-7-aminocephalosporanic acid acylase on silica gel and enhancement of its stability - PubMed. (2003).
  • [Kinetics of 7-aminocephalosporanic acid in aqueous solutions] - PubMed.
  • A Comparative Guide to the Acylation of 7-Aminocephalosporanic Acid in Cefuroxime Synthesis: A Cost-Benefit Analysis - Benchchem.
  • 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION - UBB. (2019).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025).
  • Towards Antibiotic Synthesis in Continuous-Flow Processes - MDPI. (2023).
  • Enzymatic conversion of cephalosporin C into glutaryl 7-aminocephalosporanic acid. A study in different reactor configurations - Chapman and Hall.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Interpretation of 7-Aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Aminoquinoline-3-carbonitrile (7-AQ-3-CN) is a critical intermediate in the synthesis of irreversible EGFR inhibitors (e.g., Pelitinib/EKB-569).[1] Its structural validation is frequently complicated by the presence of regioisomers (6-amino) or incomplete reduction of its precursor (7-nitro).[1]

This guide provides a definitive spectral analysis to distinguish 7-AQ-3-CN from its metabolic or synthetic analogues.[1] It prioritizes the use of DMSO-d6 as the solvent of choice due to the poor solubility of aminoquinolines in chloroform and the necessity of observing the exchangeable amino protons (


) for confirmation.

Experimental Protocol & Methodology

Sample Preparation Strategy

To ensure high-resolution splitting patterns and accurate integration, follow this strict preparation protocol.

  • Solvent: DMSO-d6 (

    
     D) + 
    
    
    
    TMS (Tetramethylsilane).[1]
    • Reasoning: Chloroform-d (

      
      ) often results in broad, uninterpretable signals for the amino group and potential precipitation of the polar quinoline salt. DMSO-d6 disrupts intermolecular H-bonding, sharpening the 
      
      
      
      singlet.[1]
  • Concentration:

    
     of sample in 
    
    
    
    solvent.
    • Note: Higher concentrations may cause stacking effects (concentration-dependent shifts), shifting aromatic protons upfield by

      
      .[1]
      
  • Acquisition:

    • 1H NMR: Minimum 64 scans, relaxation delay (

      
      ) 
      
      
      
      to allow full relaxation of the isolated H2/H4 protons.
    • 13C NMR: Minimum 1024 scans due to the quaternary carbons (C3, C4a, C8a, C-CN, C7) having long

      
       relaxation times.
      
Workflow Visualization

The following diagram outlines the logical flow for assigning the spectrum and ruling out impurities.

NMR_Workflow Start Crude Product (7-AQ-3-CN) Solvent Dissolve in DMSO-d6 Start->Solvent H1_Run Run 1H NMR (Check 8.5-9.5 ppm region) Solvent->H1_Run Check_H2_H4 Are H2 & H4 Singlets Present? H1_Run->Check_H2_H4 Check_NH2 Is NH2 visible? (Broad s, ~6.5-7.0 ppm) Check_H2_H4->Check_NH2 Yes Precursor Impurity: 7-Nitro Precursor (Check for downfield shift of H8) Check_H2_H4->Precursor No (or shifted) Coupling Analyze Benzenoid Ring (H5, H6, H8) Check_NH2->Coupling Yes Check_NH2->Precursor No (NH2 missing) Isomer Impurity: 6-Amino Isomer (Check coupling constants) Coupling->Isomer H5=d, H7=dd, H8=d Confirm Confirmed Structure: This compound Coupling->Confirm H8=d(2Hz), H6=dd, H5=d(9Hz)

Caption: Logical decision tree for validating this compound purity using 1H NMR.

Comparative Analysis: 1H NMR Interpretation

The primary challenge is distinguishing the product from the 7-nitro precursor (incomplete reaction) and the 6-amino isomer (regioisomer byproduct).

Spectral Data Summary (DMSO-d6)
ProtonShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H2

Singlet (s)-Most deshielded; adjacent to

and

.[1]
H4

Singlet (s)-Deshielded by

and aromatic ring current.[1]
H5

Doublet (d)

Peri-position; typical ortho coupling to H6.[1]
H8

Doublet (d)

Diagnostic: Ortho to

, meta to H6.[1] Shielded by amino group.[1][2][3]
H6

dd

,

Ortho to H5, Meta to H8.[1] Shielded by amino group.[1][2][3]
NH₂

Broad Singlet-Exchangeable; typically integrates to 2H.[1]
Critical Distinction: 7-Amino vs. 7-Nitro

In the 7-Nitro precursor, the strong electron-withdrawing nature of the


 group causes a massive downfield shift  of the benzenoid protons.[1]
  • 7-Amino (Product): H8 is shielded (upfield,

    
    ) due to the electron-donating 
    
    
    
    .[1]
  • 7-Nitro (Reactant): H8 is deshielded (downfield,

    
    ).[1]
    
  • Observation: If you see a doublet appearing near the H4 singlet region, your reduction is incomplete.

Critical Distinction: 7-Amino vs. 6-Amino

The coupling pattern of the benzenoid ring is the "fingerprint" for regioisomer differentiation.

  • 7-Amino Pattern:

    • H5 (d, 9Hz)

      
       H6 (dd, 9Hz, 2Hz) 
      
      
      
      H8 (d, 2Hz).
    • Note: H8 appears as a narrow doublet (meta coupling only).[1]

  • 6-Amino Pattern:

    • H5 (d, 2Hz)

      
       H7 (dd, 9Hz, 2Hz) 
      
      
      
      H8 (d, 9Hz).
    • Difference: In the 6-amino isomer, H5 becomes a narrow doublet (meta coupled to H7), whereas in the 7-amino product, H5 is a wide doublet (ortho coupled to H6).[1]

13C NMR Interpretation

Carbon NMR confirms the skeleton and the presence of the nitrile group.

Key Chemical Shifts (DMSO-d6)
Carbon TypeShift (

, ppm)
AssignmentNotes
Nitrile (

)

C-CNCharacteristic weak intensity quaternary carbon.[1]
Aromatic C-N

C2Adjacent to ring Nitrogen.[1]
Aromatic C-H

C4Beta to Nitrogen, alpha to CN.[1]
Quaternary C-NH₂

C7Diagnostic: Strongly deshielded by the amino group (ipso effect).[1]
Quaternary C-CN

C3Shielded relative to other aromatics due to resonance.[1]

Advanced Verification: 2D NMR Strategy

If 1D data is ambiguous due to overlap, use the following HMBC (Heteronuclear Multiple Bond Correlation) correlations to lock the structure.

HMBC Connectivity Diagram

The following graph illustrates the critical long-range couplings that prove the location of the


 group at position 7.

HMBC_Correlations cluster_legend Key Logic H8 H8 (Proton) C7 C7 (ipso-NH2) H8->C7 2-bond (Strong) C4a C4a (Bridge) H8->C4a 3-bond (Diagnostic) H6 H6 (Proton) H6->C7 2-bond H5 H5 (Proton) H5->C7 3-bond C8a C8a (Bridge) H5->C8a 3-bond Text H8 correlates to C4a (Bridge) BUT NOT C4. This confirms H8 is on the benzene ring.

Caption: HMBC correlations establishing the 7-position of the amino group.

The "H8 Isolation" Test

In the 7-amino isomer, H8 shows a strong 3-bond correlation to the bridgehead carbon C4a but NO correlation to C4 .[1] If you were analyzing the 6-amino isomer, the proton at position 5 (now a singlet/meta-doublet) would show a correlation to C4 .[1]

References

  • Synthesis of EKB-569 (Pelitinib)

    • Wissner, A., et al. (2003).[1] "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines as Irreversible Inhibitors of EGFR." Journal of Medicinal Chemistry.

  • General Quinoline Coupling Constants

    • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[1]

  • Substituent Effects on Quinoline Chemical Shifts

    • Claret, P. A., & Osborne, A. G. (1976).[1] "13C NMR spectra of quinoline and methylquinolines." Australian Journal of Chemistry.[1][4]

  • NMR Solvent Impurities Guide

    • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

Comparing quantum yields of 7-Aminoquinoline-3-carbonitrile vs Coumarin dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between 7-Aminoquinoline-3-carbonitrile derivatives and standard Coumarin dyes (e.g., Coumarin 153, Coumarin 30). While both scaffolds share an isosteric relationship and "push-pull" electronic architecture, they exhibit distinct photophysical behaviors that dictate their experimental utility.

  • Coumarin Dyes: Characterized by high quantum yields (QY) across a broad polarity range and robust photostability. They serve as the "workhorse" fluorophores for general bioimaging and laser applications.

  • This compound: A class of environment-sensitive fluorophores. These dyes often exhibit significant fluorescence quenching in polar protic solvents (water) due to Twisted Intramolecular Charge Transfer (TICT) states but display dramatic "turn-on" fluorescence in hydrophobic matrices (e.g., lipid droplets, protein pockets).

Structural & Mechanistic Comparison

The core difference lies in the heterocyclic ring system: Coumarins are benzopyrones (lactone core), while Quinolines are N-heterocycles . This substitution of Oxygen for Nitrogen significantly alters the electron density and hydrogen-bonding capability of the acceptor moiety.

Chemical Structures

Both systems utilize a "Push-Pull" mechanism:[1]

  • Donor: 7-Amino group (Diethylamino, Dimethylamino).

  • Acceptor: 3-Carbonitrile (Cyano) group.

  • Conjugated Bridge: The aromatic ring system.

Figure 1: Structural comparison highlighting the common ICT mechanism but divergent environmental responses.

Photophysical Mechanism: The TICT State

The lower quantum yield of quinoline derivatives in polar solvents is often driven by the formation of a Twisted Intramolecular Charge Transfer (TICT) state.

  • Planar ICT State: Highly fluorescent (Radiative decay).

  • Twisted TICT State: Non-fluorescent (Non-radiative decay).

  • Solvent Effect: Polar solvents stabilize the highly polar TICT state, promoting non-radiative decay and quenching fluorescence. Quinolines are more susceptible to this than rigidized coumarins (like Coumarin 153).

Photophysical Performance Data

The following data compares a representative Coumarin (Coumarin 153) against a 7-Aminoquinoline derivative (DQ2/TFMAQ) to illustrate the performance gap.

Quantum Yield (Φ) Comparison
SolventPolarity (Dielectric ε)Coumarin 153 (Φ)7-Aminoquinoline Deriv.[1] (Φ)*Performance Note
Cyclohexane 2.02 (Non-polar)0.900.85 - 0.95 Parity: Both are highly efficient.
Toluene 2.38 (Non-polar)0.850.80Parity: Strong emission.
Ethanol 24.5 (Polar Protic)0.530.10 - 0.25 Divergence: Quinoline begins quenching.
Acetonitrile 37.5 (Polar Aprotic)0.600.05Quenching: TICT state dominates for Quinoline.
Water 80.1 (Polar Protic)~0.20< 0.01 (Dark) Contrast: Quinoline is effectively "Off".

*Note: Data for Quinoline refers to 7-diethylamino-substituted derivatives (e.g., DQ2 or TFMAQ). Exact values vary by specific substituent (e.g., -CF3 vs -CN at position 3/4).

Spectral Characteristics[2][3]
  • Stokes Shift: Quinolines typically exhibit a larger Stokes shift (80–120 nm) compared to Coumarins (50–80 nm). This reduces self-quenching and improves signal-to-noise ratio in imaging.

  • Solvatochromism: Both dyes show positive solvatochromism (red-shift in polar solvents), but Quinolines often show a more dramatic shift due to the higher polarizability of the excited state.

Experimental Protocol: Relative Quantum Yield Determination

To objectively compare these dyes in your own system, use the Relative Method . This protocol is self-validating by using a reference standard of known QY.

Reagents & Equipment
  • Reference Standard: Coumarin 153 (in Ethanol, Φ = 0.53) or Quinine Sulfate (in 0.1 M H₂SO₄, Φ = 0.54).

  • Solvents: Spectroscopic grade Ethanol, Cyclohexane, Acetonitrile.

  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Workflow

Figure 2: Workflow for determining Relative Quantum Yield with linearity validation.

Calculation

Calculate the quantum yield (


) using the following equation:


  • 
    : Quantum yield of standard.
    
  • 
    : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance .
    
  • 
    : Refractive index of the solvent.
    

Critical Control: Ensure the excitation slit width is constant. Correct for the refractive index if comparing different solvents (e.g., Toluene vs. Ethanol).

Application Suitability Guide

Application ScenarioRecommended Dye ScaffoldRationale
General Cell Staining Coumarin High brightness in aqueous/cytosolic environments; robust signal.
Lipid Droplet Imaging 7-Aminoquinoline "Turn-on" effect: Dark in cytosol (water), bright in lipids. High specificity.
Viscosity Sensing 7-Aminoquinoline TICT mechanism is viscosity-dependent. Fluorescence increases in viscous media (e.g., cell membranes).
Laser Dyes Coumarin Superior photostability and high QY in organic solvents (Ethanol/Methanol).

References

  • BenchChem. (2025). A Comparative Analysis of Coumarin 30's Quantum Yield for Advanced Research Applications. Link

  • Oregon Medical Laser Center (OMLC). Coumarin 314 Spectral Data and Quantum Yields. Link

  • National Institutes of Health (NIH). (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one-3-carbonitrile for Indicator Displacement Assays. Link

  • Scientific Reports. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation. Link

  • MDPI. (2024). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties. Link

Sources

A Comparative Guide to the IR Spectroscopy Analysis of the Nitrile Peak in 7-Aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of the nitrile functional group in 7-Aminoquinoline-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. By comparing its spectral features with those of related compounds, we will elucidate the structural and electronic factors that govern the position and intensity of the nitrile stretching vibration. This guide is intended to serve as a practical resource for researchers utilizing IR spectroscopy for the characterization and quality control of quinoline-based compounds.

The Nuances of the Nitrile Stretch: A Spectroscopic Overview

The nitrile group (C≡N) exhibits a characteristic sharp and intense absorption band in the infrared spectrum, typically appearing in the range of 2200-2260 cm⁻¹.[1][2] The precise position of this peak is highly sensitive to the local molecular environment, making IR spectroscopy a powerful tool for probing the electronic structure of nitrile-containing molecules. Several key factors can influence the frequency of the nitrile stretching vibration:

  • Conjugation: When a nitrile group is conjugated with a double bond or an aromatic system, the C≡N bond is weakened due to delocalization of π-electrons.[1][3] This results in a lower force constant for the bond and, consequently, a shift of the stretching vibration to a lower wavenumber (a redshift). Aromatic nitriles, for instance, typically absorb in the 2220-2240 cm⁻¹ region, which is lower than their aliphatic counterparts (2240-2260 cm⁻¹).[1]

  • Electronic Effects of Substituents: The electronic properties of substituents on an aromatic ring can further modulate the nitrile stretching frequency. Electron-donating groups (EDGs) increase the electron density in the aromatic ring, enhancing conjugation and causing a further redshift of the nitrile peak.[4][5] Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can lead to a blueshift (a shift to higher wavenumbers).[6]

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In protic solvents or in the solid state, hydrogen bonding can lead to a blueshift of the nitrile stretching frequency.[7][8][9][10] This is because the formation of a hydrogen bond tends to increase the force constant of the C≡N bond.

Comparative Analysis of the Nitrile Peak in this compound

In this compound, the nitrile group is attached to a quinoline ring system, which is an extended aromatic and conjugated system. Furthermore, the presence of an amino group (-NH₂) at the 7-position introduces a strong electron-donating group.

Electronic Effects in this compound

The interplay of these structural features has a predictable effect on the nitrile stretching frequency. The amino group donates electron density into the quinoline ring through resonance, and this increased electron density is delocalized across the entire aromatic system, including the C-3 position where the nitrile group is attached. This enhanced conjugation weakens the C≡N triple bond, leading to a lower vibrational frequency.

Caption: Electronic effects in this compound.

Comparative Data

To contextualize the expected IR absorption of the nitrile group in this compound, it is instructive to compare it with simpler nitriles.

CompoundStructureTypical Nitrile (C≡N) Stretch (cm⁻¹)Key Influencing Factors
AcetonitrileCH₃-C≡N2252[1]Saturated, no conjugation
BenzonitrileC₆H₅-C≡N2230[3]Conjugation with benzene ring
4-AminobenzonitrileH₂N-C₆H₄-C≡N~2220Conjugation and electron-donating amino group
This compound C₁₀H₇N(NH₂)-C≡N~2210-2220 (Predicted) Extended conjugation with quinoline ring and strong electron-donating amino group

The predicted range for this compound is lower than that of both acetonitrile and benzonitrile. The extended conjugation of the quinoline system, combined with the powerful electron-donating effect of the amino group, is expected to cause a significant redshift of the nitrile peak.

Experimental Protocol for IR Analysis

To obtain a high-quality IR spectrum of this compound, the following protocol is recommended:

Sample Preparation

For Solid-State Analysis (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

For Solution-State Analysis:

  • Dissolve a small amount of this compound in a suitable IR-transparent solvent (e.g., chloroform or dichloromethane). The solvent should not have significant absorption bands in the 2200-2300 cm⁻¹ region.

  • Transfer the solution to a liquid IR cell (e.g., a demountable cell with NaCl or KBr windows).

  • Ensure there are no air bubbles in the cell.

Instrumental Parameters
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal (for solid-state analysis) or the pure solvent in the IR cell (for solution-state analysis) should be collected and automatically subtracted from the sample spectrum.

Data Analysis
  • The resulting spectrum should be baseline-corrected to ensure accurate peak identification.

  • Identify the sharp, intense peak in the 2200-2230 cm⁻¹ region, which corresponds to the C≡N stretching vibration.

  • Use the spectrometer's software to determine the exact wavenumber of the peak maximum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis prep_solid Solid-State (ATR) background Collect Background Spectrum prep_solid->background prep_solution Solution-State prep_solution->background sample Collect Sample Spectrum background->sample processing Baseline Correction sample->processing peak_id Identify Nitrile Peak (~2210-2230 cm-1) processing->peak_id peak_pos Determine Peak Position peak_id->peak_pos end_node End peak_pos->end_node start Start start->prep_solid start->prep_solution

Caption: Experimental workflow for IR analysis.

Conclusion

The IR spectroscopic analysis of the nitrile peak in this compound provides valuable insights into the molecule's electronic structure. The position of the C≡N stretching vibration is significantly influenced by the extended conjugation of the quinoline ring system and the strong electron-donating nature of the 7-amino substituent. By comparing its spectrum to those of simpler nitriles, a clear redshift is observed, which can be rationalized by these electronic effects. The provided experimental protocol offers a reliable method for obtaining and interpreting the IR spectrum of this important compound, aiding in its identification, characterization, and quality assessment in various research and development settings.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.).
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. (n.d.). PMC.
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA.
  • The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N)... (n.d.). ResearchGate.
  • Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para-Hydrogen. (2022, April 13). The Journal of Physical Chemistry A - ACS Publications.
  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. (2021, September 20). PubMed.
  • Nitrile IR Spectroscopy Overview. (n.d.). Scribd.
  • Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. (n.d.). ChemRxiv.
  • Quinoline | C9H7N. (n.d.). PubChem - NIH.
  • A reducing-difference IR-spectral study of 4-aminopyridine. (2004, December 1). Semantic Scholar.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • The hydrogen-bonding dynamics of water to a nitrile-functionalized electrode is modulated by voltage according to ultrafast 2D IR spectroscopy. (2023, December 21). PNAS.
  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. (2025, October 11). ResearchGate.
  • Comparison of partial IR spectra of (A) protonated quinoline... (n.d.). ResearchGate.
  • Hydrogen bond blueshifts in nitrile vibrational spectra are dictated by hydrogen bond geometry and dynamics. (n.d.). ChemRxiv.
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate.
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. (n.d.). PMC.
  • IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. (n.d.).
  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. (2025, December 10). AIP Publishing.
  • Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers in Electrochemically Reduced Heteroleptic Ru(II) Polypyridyl Complexes. (2024, January 23). PMC.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. (n.d.). Smoldyn.
  • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021, August 17). RSC Publishing.
  • 5.4: Infrared Spectroscopy. (2022, October 7). Chemistry LibreTexts.
  • The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation. (2024, June 28). PMC.
  • Infrared (IR) Spectroscopy. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. (n.d.). Thermo Fisher Scientific.
  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2021, September 20). PubMed.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).
  • Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix. (n.d.). ResearchGate.

Sources

Structural Validation of 7-Aminoquinoline-3-carbonitrile: A Comparative Guide to Crystallographic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for researchers validating the structure of 7-Aminoquinoline-3-carbonitrile , a critical pharmacophore in the synthesis of EGFR and Src kinase inhibitors (e.g., Pelitinib analogs).

Executive Summary & Core Directive

In the synthesis of kinase inhibitors, the This compound scaffold presents a unique characterization challenge. While Mass Spectrometry (MS) confirms molecular weight and NMR confirms functional groups, neither technique definitively resolves the regioisomerism (e.g., distinguishing 7-amino from 5-amino or 4-amino byproducts) or the intermolecular hydrogen bonding networks that dictate solid-state stability.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against standard solution-state NMR, arguing that SC-XRD is the mandatory "Gold Standard" for this intermediate due to its ability to map the push-pull electronic effects between the electron-donating amine and electron-withdrawing nitrile groups.

Comparative Analysis: SC-XRD vs. NMR

Objective evaluation of structural confirmation techniques for planar aromatic systems.

The primary challenge with quinoline-3-carbonitriles is the "ambiguity of planarity." In solution (NMR), the molecule averages out, masking specific tautomeric states or preferred packing orientations that are critical for downstream drug formulation.

Table 1: Technical Performance Comparison
FeatureSolution State NMR (1H/13C) Single Crystal XRD (SC-XRD) Critical Insight
Isomer Resolution Medium. Requires complex 2D experiments (HMBC/NOESY) to distinguish 7-amino vs 5-amino positions definitively.Absolute. Direct visualization of electron density maps assigns atomic positions with >99% confidence.XRD eliminates the "inference" required in NMR assignment of ring protons.
H-Bonding Inferred. Chemical shifts (

) suggest H-bonding but cannot define geometry.
Definitive. Measures bond lengths (

) and angles (

) of the

interactions.
Crucial for predicting solubility and bioavailability.
Data Output Scalar couplings (

), Chemical Shifts (

).
Unit Cell (

), Space Group, R-factor.[1][2]
XRD provides the 3D conformation required for docking studies.
Sample State Solvated (isotropic tumbling).Solid State (anisotropic lattice).XRD reveals the "bio-relevant" solid form.

Experimental Protocol: Crystallization of this compound

The following protocol is optimized to overcome the low solubility of the planar quinoline ring while exploiting the polarity of the cyano group.

Method: Slow Vapor Diffusion (DMF/Water System)

Unlike simple evaporation (which often yields microcrystalline powder unsuitable for SC-XRD), vapor diffusion allows for the controlled ordering of the amino-cyano H-bond network.

Reagents:
  • Solute: Crude this compound (>95% purity by HPLC).[3]

  • Solvent (Good): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Precipitant (Bad): Deionized Water or Methanol.

Step-by-Step Workflow:
  • Saturation: Dissolve 20 mg of the compound in 1.5 mL of DMF. Sonicate for 5 minutes at 35°C to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Setup: Place the open inner vial inside a larger outer jar (20 mL).

  • Diffusion: Carefully add 5 mL of the Precipitant (Water/MeOH 1:1 mixture) to the outer jar. Do not allow the liquids to mix directly.

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvest: Optical quality prisms (yellow/orange) should appear within 48–72 hours as the water vapor diffuses into the DMF, slowly lowering solubility.

Self-Validating Checkpoint:
  • If precipitate is amorphous: The diffusion rate was too fast. Dilute the precipitant with more DMF.

  • If no crystals form: The solution is undersaturated. Allow the outer jar to sit slightly ajar to encourage slow evaporation of the precipitant.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the crystallization mechanism.

Diagram 1: Structural Validation Logic Flow

ValidationLogic Start Synthesis Product: This compound Analysis Initial Analysis (LC-MS / 1H NMR) Start->Analysis Ambiguity Ambiguity Detected: Regioisomerism (5- vs 7-amino)? Packing Polymorphism? Analysis->Ambiguity Decision Select Validation Method Ambiguity->Decision NMR_Path Advanced NMR (NOESY/HMBC) Decision->NMR_Path Quick Check XRD_Path Single Crystal XRD (Vapor Diffusion) Decision->XRD_Path Definitive Proof Result_NMR Probable Structure (Inferred Connectivity) NMR_Path->Result_NMR Result_XRD Absolute Structure (Defined Bond Lengths/Angles) XRD_Path->Result_XRD Result_XRD->Result_NMR Calibrates

Caption: Decision matrix for selecting SC-XRD over NMR when absolute structural certainty is required for quinoline derivatives.

Diagram 2: Vapor Diffusion Mechanism

VaporDiffusion Inner Inner Vial: Compound + DMF (High Solubility) Vapor Vapor Exchange (Slow Diffusion) Inner->Vapor Solvent Exit Nucleation Supersaturation & Nucleation Inner->Nucleation Solubility Drop Outer Outer Jar: Water/MeOH (Low Solubility) Outer->Vapor Anti-solvent Entry Vapor->Inner Equilibrium Crystal High-Quality Single Crystal Nucleation->Crystal

Caption: Mechanism of the DMF/Water vapor diffusion method optimized for polar aromatic systems.

Expected Crystallographic Data & Interpretation

Based on the structural class of amino-cyano-quinolines, the following parameters serve as the "Reference Standard" for validating your experimental results.

When you solve the structure, compare your CIF (Crystallographic Information File) against these expected metrics for the Monoclinic system, which is favored by planar quinolines due to efficient


 stacking.
Expected Unit Cell Parameters (Reference Range)
ParameterExpected Value (Range)Explanation
Crystal System Monoclinic (or Triclinic)Driven by planar stacking requirements.
Space Group

or

Most common centrosymmetric groups for this class.[3]
a (

)
3.8 – 7.5Short axis often corresponds to the stacking distance.[3]
b (

)
12.0 – 16.0Accommodates the length of the quinoline core.[3]
c (

)
10.0 – 14.0Variable based on packing angle (

).[3]

(Angle)
90° – 105°Typical monoclinic shear angle.
Z (Molecules/Cell) 4Standard for

.
Key Structural Features to Verify[4][5]
  • Planarity: The mean deviation of the 9 atoms in the quinoline ring should be

    
    . Significant deviation suggests steric strain or impurities.
    
  • H-Bonding Motif: Look for a Head-to-Tail interaction. The 7-Amino hydrogens (Donors) typically bond to the Nitrogen of the 3-Cyano group (Acceptor) of a neighboring molecule, forming infinite 1D chains or 2D sheets.

    • Target Distance (

      
      ):
      
      
      
      .[3]
  • 
     Stacking:  Centroid-to-centroid distance between stacked quinoline rings should be 
    
    
    
    .

Conclusion

For this compound, SC-XRD is not optional; it is diagnostic. While NMR provides connectivity, only X-ray crystallography validates the specific tautomeric form and intermolecular packing forces that drive the efficacy of this scaffold in kinase inhibition. By following the vapor diffusion protocol outlined above, researchers can generate the high-quality crystals necessary to resolve these structural ambiguities.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12428401: 4-aminoquinoline-3-carbonitrile. (Structural reference for regioisomers). [Link]

  • Desiraju, G. R. The C-H...O Hydrogen Bond: Structural Implications. Accounts of Chemical Research.[3] (Foundational text on analyzing weak interactions in crystal engineering). [Link][3]

Sources

Elemental Analysis Standards for 7-Aminoquinoline-3-carbonitrile: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for 7-Aminoquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (C₁₀H₇N₃) is a critical "push-pull" fluorophore and pharmacophore intermediate. Its utility in Golgi-localized bioimaging and kinase inhibitor development depends entirely on the integrity of its donor-acceptor electronic system. Impurities such as trapped solvents, inorganic salts, or regioisomers (e.g., 4-amino analogs) can drastically quench fluorescence quantum yield (


) or alter biological binding affinities.

This guide moves beyond basic Certificate of Analysis (CoA) reporting. We compare the traditional "Gold Standard" of Combustion Analysis (CHN) against the modern, self-validating alternative of Quantitative NMR (qNMR) . We provide experimental protocols to establish a rigorous purity standard for this nitrogen-heterocycle.

Part 1: The Standard – Theoretical vs. Experimental Baselines

Before evaluating analytical methods, one must establish the theoretical baseline. For this compound, the nitrogen-rich quinoline core creates specific combustion challenges (formation of nitrogen oxides) and hygroscopic tendencies.

Table 1: Theoretical Elemental Composition (C₁₀H₇N₃)
ElementSymbolAtomic MassCountMass % (Theoretical)Acceptance Tolerance
Carbon C12.0111071.00% 70.60% – 71.40%
Hydrogen H1.00874.17% 3.77% – 4.57%
Nitrogen N14.007324.84% 24.44% – 25.24%

Critical Insight: A deviation of


 in Carbon often indicates trapped solvent (e.g., Dichloromethane or Ethyl Acetate from recrystallization). A deviation in Nitrogen typically signals incomplete combustion or inorganic salt contamination (e.g., residual Pd catalyst or ammonium salts from synthesis).
Part 2: Comparative Analysis of Validation Methods
Comparison: Combustion (CHN) vs. qNMR vs. HRMS
FeatureMethod A: Automated CHN Combustion Method B: Quantitative NMR (qNMR) Method C: HRMS (High-Res Mass Spec)
Principle Thermal oxidation (

C) & gas chromatography detection.
Ratio of integral signal intensity relative to a Certified Internal Standard (IS).Ionization and Time-of-Flight (TOF) mass detection.
Primary Utility Bulk Purity Confirmation. The industry standard for "purity" statements.Absolute Content Determination. Quantifies the active pharmaceutical ingredient (API) mass %.Identity Confirmation. Proves the formula is C₁₀H₇N₃, not an isomer.
Sample Req. 2–5 mg (Destructive).5–10 mg (Non-destructive, recoverable).<1 mg (Destructive).
Blind Spots Cannot distinguish between the product and an isomer. Cannot identify which impurity causes deviation.Requires a soluble Internal Standard with non-overlapping peaks.Not quantitative for bulk purity (ionization efficiency varies).
Verdict Required for publication/regulatory filing.Recommended for internal standard setting and troubleshooting.Supporting data only.
Part 3: Experimental Protocols
Protocol A: The Self-Validating qNMR Workflow (Recommended)

Why this method? this compound has a distinct singlet (H-4) and aromatic protons that are easily separated from common internal standards. This method validates the actual mass balance, correcting for water/solvent that CHN might misinterpret.

Reagents:

  • Analyte: this compound (dried).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid (if using DMSO-d6).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~10.0 mg of Analyte (

    
    ) and ~5.0 mg of Internal Standard (
    
    
    
    ) into the same weighing boat using a microbalance (precision
    
    
    mg).
  • Dissolution: Transfer quantitatively to a vial, add 0.6 mL DMSO-d6, and vortex until fully dissolved. Transfer to a 5mm NMR tube.

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (set to defined proton count) and the unique H-4 singlet of the quinoline (approx.

    
     8.5-9.0 ppm).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed,
    
    
    = Purity of IS.[1][2][3][4]
Protocol B: Pre-Analysis Drying (Crucial for CHN)

Causality: Quinoline nitriles are hygroscopic. "Wet" samples will fail the H% tolerance and lower the C/N%.

  • Place sample in a vacuum drying pistol.

  • Heat to 60°C under high vacuum (<1 mbar) over P₂O₅ desiccant for 4 hours.

  • Flush with Argon before sealing.

Part 4: Visualization & Logic
Diagram 1: The Validation Decision Tree

This logic flow ensures you do not waste resources on CHN analysis before the sample is ready.

ValidationFlow Start Crude this compound Drying Vacuum Drying (60°C, P2O5) Start->Drying HNMR 1H-NMR (Qualitative) Drying->HNMR SolventCheck Solvent Peaks Visible? HNMR->SolventCheck Recryst Recrystallize (EtOH/H2O) SolventCheck->Recryst Yes qNMR qNMR (Purity Determination) SolventCheck->qNMR No Recryst->Drying PurityCheck Purity > 98%? qNMR->PurityCheck PurityCheck->Recryst No CHN Automated CHN Analysis PurityCheck->CHN Yes CHNCheck Within ±0.4% Tolerance? CHN->CHNCheck Final Release as Certified Standard CHNCheck->Final Pass Fail Reject / Re-purify CHNCheck->Fail Fail

Caption: A self-validating workflow ensuring solvent removal and mass-balance purity before committing to destructive CHN analysis.

Diagram 2: Troubleshooting Elemental Analysis Deviations

Visualizing the causality between specific elemental deviations and their root causes.

EATroubleshooting Error EA Result Deviation LowC Low Carbon % Error->LowC HighH High Hydrogen % Error->HighH LowN Low Nitrogen % Error->LowN CauseWater Incomplete Drying (Water Trapped) LowC->CauseWater CauseInorganic Inorganic Contamination (Silica/Salts) LowC->CauseInorganic HighH->CauseWater LowN->CauseInorganic CauseCombustion Incomplete Combustion (Formation of Coke) LowN->CauseCombustion ActionDry Action: Dry @ 80°C/Vacuum CauseWater->ActionDry ActionFilter Action: Filter over Celite CauseInorganic->ActionFilter ActionOx Action: Add WO3 Catalyst CauseCombustion->ActionOx

Caption: Diagnostic logic for interpreting EA failures. Low Carbon often masks inorganic contamination, while Low Nitrogen suggests combustion resistance common in heterocycles.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11377, 7-Aminoquinoline. Retrieved from [Link]

  • Zhang, X., et al. (2014). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Chemical Biology. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

Sources

A Comparative Guide to the Binding Affinity of 7-Aminoquinoline-3-carbonitrile Ligands as Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the binding affinities of various 7-Aminoquinoline-3-carbonitrile based ligands targeting the Src tyrosine kinase. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. This document delves into the structure-activity relationships (SAR) of this important class of compounds, supported by experimental data, and provides detailed methodologies for the key assays used to determine their inhibitory potential.

Introduction: The Significance of Src Kinase and the this compound Scaffold

The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src kinase activity has been implicated in the progression of various human cancers, making it a prime target for therapeutic intervention.[1][2] The 4-anilino-3-quinolinecarbonitrile scaffold has emerged as a particularly promising pharmacophore for the development of potent Src kinase inhibitors.[1][3] The nitrile group at the 3-position and the anilino group at the 4-position are key features that contribute to the binding of these ligands to the ATP-binding pocket of the kinase.[4] This guide will explore how modifications to this core structure influence binding affinity and inhibitory activity against Src kinase.

Comparative Analysis of Ligand Binding Affinity

The following table summarizes the inhibitory potency of selected this compound derivatives against Src kinase. While the dissociation constant (Kᵢ) is the most direct measure of binding affinity, the half-maximal inhibitory concentration (IC₅₀) is more commonly reported in the literature for this class of compounds. The IC₅₀ value is a functional measure of inhibitor potency and is dependent on experimental conditions, including ATP concentration. For ATP-competitive inhibitors like the ones discussed here, the IC₅₀ is proportional to the Kᵢ.

Ligand/CompoundCore StructureModification(s)TargetBinding Affinity/PotencyReference(s)
Bosutinib (SKI-606) 4-Anilino-3-quinolinecarbonitrile6,7-dimethoxy, 4-(2,4-dichloro-5-methoxyanilino)Src Kinase Kᵢ = 1.5 nM [5][5][6][7][8]
Compound 25 4-Anilino-3-quinolinecarbonitrile6,7-dimethoxy, 7-(3-morpholinopropoxy)Src Kinase IC₅₀ = 3.8 nM [4][4]
7-alkene-3-quinolinecarbonitrile 20 7-alkene-3-quinolinecarbonitrileSpecific structure not fully detailed in abstractSrc Kinase IC₅₀ = 2.1 nM [9][9]
Compound 17a 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitrile8-(2-(pyrrolidin-1-yl)ethoxy)Src Kinase IC₅₀ = 0.15 nM
Compound 17d 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitrile8-(2-morpholinoethoxy)Src Kinase Potent, subnanomolar IC₅₀

Note on Comparing Affinity Data: It is crucial to exercise caution when comparing IC₅₀ values across different studies, as variations in assay conditions (e.g., enzyme and substrate concentrations, incubation times) can influence the results. However, the data presented here provides a valuable overview of the relative potencies of these distinct chemical series. The Kᵢ value for Bosutinib provides a strong benchmark for the intrinsic binding affinity of this scaffold.

Causality Behind Experimental Design: Why Focus on Src?

The decision to focus on Src kinase as the primary target for this class of compounds is driven by its well-established role in oncogenesis. The overexpression and hyperactivity of Src are frequently observed in various solid tumors, correlating with poor prognosis. Therefore, the development of potent and selective Src inhibitors is a rational approach for cancer therapy. The 4-anilino-3-quinolinecarbonitrile scaffold was identified through screening campaigns as a promising starting point for developing such inhibitors.[4] Subsequent medicinal chemistry efforts have focused on modifying this core to enhance potency, selectivity, and pharmacokinetic properties.

Methodology Deep Dive: In Vitro Src Kinase Inhibition Assay

A fundamental experiment to determine the inhibitory potential of these ligands is the in vitro kinase inhibition assay. This assay directly measures the ability of a compound to block the enzymatic activity of Src kinase. Below is a detailed, step-by-step protocol for a common ELISA-based method.

Experimental Protocol: Src Kinase Inhibition ELISA
  • Plate Coating:

    • Coat a 96-well microtiter plate with a suitable Src kinase substrate, such as poly(Glu, Tyr) 4:1, overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove any unbound substrate.

    • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Kinase Reaction:

    • Prepare a reaction mixture containing Src kinase enzyme in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add the test compound (this compound derivative) at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP to a final concentration that is typically close to the Kₘ for ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Wash the plate to remove the reaction mixture.

    • Add a primary antibody that specifically recognizes the phosphorylated tyrosine residues on the substrate (e.g., anti-phosphotyrosine antibody conjugated to horseradish peroxidase - HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly to remove any unbound antibody.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the color development with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The absorbance is directly proportional to the extent of substrate phosphorylation and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat Coat Plate with Substrate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Add_Enzyme Add Src Kinase Block->Add_Enzyme Add_Inhibitor Add Test Compound Add_Enzyme->Add_Inhibitor Add_ATP Initiate with ATP Add_Inhibitor->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (EDTA) Incubate_Reaction->Stop_Reaction Wash2 Wash Stop_Reaction->Wash2 Add_Antibody Add Anti-pTyr-HRP Wash2->Add_Antibody Incubate_Ab Incubate Add_Antibody->Incubate_Ab Wash3 Wash Incubate_Ab->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop_Color Stop Color Development Add_Substrate->Stop_Color Read_Plate Read Absorbance Stop_Color->Read_Plate

Caption: Workflow for an ELISA-based Src kinase inhibition assay.

Signaling Pathway: The Central Role of Src

Src kinase is a critical node in numerous signaling pathways that control cell fate. The diagram below illustrates a simplified representation of the Src signaling cascade, highlighting its downstream effectors that are often implicated in cancer progression. Inhibition of Src by this compound ligands can disrupt these pro-survival and pro-proliferative signals.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Inhibitor 7-Aminoquinoline- 3-carbonitrile Ligand Inhibitor->Src Migration Cell Migration & Invasion FAK->Migration Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Raf Raf Ras->Raf mTOR mTOR Akt->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathway and its inhibition.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and highly effective template for the design of potent Src kinase inhibitors. The comparative data presented in this guide highlights the significant gains in potency that can be achieved through strategic modifications to the core structure, with some analogs exhibiting subnanomolar IC₅₀ values. The detailed experimental protocol provides a robust framework for researchers to evaluate their own compounds and contribute to the growing body of knowledge on this important class of inhibitors.

Future research in this area will likely focus on enhancing the selectivity of these ligands for Src kinase over other kinases to minimize off-target effects and improve their therapeutic window. Furthermore, a deeper understanding of the structural determinants of binding through co-crystallography studies will undoubtedly facilitate the rational design of next-generation inhibitors with improved efficacy and drug-like properties.

References

  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors. Journal of Medicinal Chemistry, 48(20), 6273-6285. [Link]

  • Boschelli, D. H., et al. (2004). Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(9), 2155-2158. [Link]

  • Cunico, W., et al. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1109-1116. [Link]

  • Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 12(15), 2011-2014. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Cortes, J. E., et al. (2012). Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. Blood, 119(15), 3534-3541. [Link]

  • Li, Z., et al. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry, 16(11), 5943-5953. [Link]

  • Bieerkehazhi, S., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(2), 2355-2368. [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between... Retrieved February 24, 2024, from [Link]

  • Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. [Link]

  • Drewry, D. H., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200139. [Link]

  • Boschelli, D. H., et al. (2010). Optimization of 7-alkene-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2924-2927. [Link]

  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Zhang, N., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-5074. [Link]

  • Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 7-Aminoquinoline-3-carbonitrile: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the materials you work with, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Aminoquinoline-3-carbonitrile, a heterocyclic aromatic compound utilized in various research and development applications. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by adhering to established safety standards and regulatory requirements.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other aminoquinolines and nitriles necessitates a cautious approach. The guidance provided is based on the known hazards of analogous compounds, which are typically classified as irritants to the skin and eyes and may be harmful if ingested or inhaled[1][2][3]. Therefore, this compound must be managed as hazardous chemical waste.

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Before handling any waste, it is crucial to understand the potential hazards and equip yourself with the appropriate PPE. The causality here is simple: preventing exposure is the most effective safety measure.

1.1. Hazard Assessment

Based on data from related quinoline compounds, this compound should be handled as a substance that is:

  • A skin and eye irritant [1][3].

  • Potentially harmful if swallowed or inhaled [1][2][3].

  • Considered a combustible solid .

1.2. Required Personal Protective Equipment (PPE)

A robust PPE strategy is your primary defense against accidental exposure during waste handling and disposal.

EquipmentSpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected for tears or punctures before use and disposed of as contaminated solid waste after handling[4].
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must be worn at all times when handling the chemical waste[5][6].
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. Should be kept fastened when in the lab[7].
Respiratory Protection N95 Particulate Respirator or higherRecommended when handling the solid, powdered form to prevent inhalation of dust particles, especially during spill cleanup or packaging of dry waste[5][6].
Part 2: Waste Segregation and Container Management

Proper segregation and containment are foundational to a safe disposal workflow. The primary objective is to prevent incompatible materials from mixing, which could lead to dangerous chemical reactions.

2.1. Waste Stream Identification

You will likely generate three primary waste streams containing this compound:

  • Solid Chemical Waste: Unused or expired pure compound, contaminated weigh boats, and filter paper.

  • Liquid Chemical Waste: Solutions containing the compound, as well as rinsate from cleaning contaminated glassware.

  • Contaminated Laboratory Supplies: Used PPE (gloves, etc.), pipette tips, and other disposables that have come into contact with the chemical.

2.2. Container Selection and Labeling

The integrity of your waste containment system is critical to preventing leaks and ensuring regulatory compliance.

  • Container Compatibility: Use only containers made of materials compatible with the waste. For most organic solids and solutions, high-density polyethylene (HDPE) carboys or wide-mouth bottles are suitable. Ensure the container is in good condition with no cracks or leaks[8][9].

  • Secure Closures: All waste containers must have leak-proof, screw-on caps. Parafilm, stoppers, or beakers are not acceptable as primary closures[10]. Containers must be kept closed at all times except when adding waste[8].

  • Labeling: This is a non-negotiable step. Every waste container must be clearly labeled with the words "Hazardous Waste" . The label must also include:

    • The full chemical name: "this compound". Do not use abbreviations or formulas[8].

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date when waste was first added to the container.

WasteSegregation cluster_waste_streams Waste Generation cluster_containers Waste Collection Containers Solid Waste Solid Waste (e.g., unused powder, contaminated weigh paper) Solid_Container Labeled 'Hazardous Waste' Pail (Dry Solids) Solid Waste->Solid_Container Segregate Dry Liquid Waste Liquid Waste (e.g., experimental solutions, rinsate) Liquid_Container Labeled 'Hazardous Waste' Carboy (Aqueous/Organic) Liquid Waste->Liquid_Container Segregate Liquid (Do not mix solids) Contaminated Sharps Contaminated Sharps (e.g., needles, broken glass) Sharps_Container Puncture-Proof Sharps Container Contaminated Sharps->Sharps_Container Segregate Sharps Contaminated Labware Contaminated Labware (e.g., gloves, pipette tips) Bagged_Container Labeled 'Hazardous Waste' Bag (within a rigid container) Contaminated Labware->Bagged_Container Segregate Non-Sharps

Caption: Waste segregation workflow for this compound.

Part 3: Step-by-Step Disposal Procedures

Follow these procedural steps to ensure safe and compliant disposal. This workflow is designed as a self-validating system; each step builds upon the last to minimize risk.

Step 1: Collection of Solid Waste

  • Collect pure this compound and any contaminated solids (e.g., weighing paper, spill cleanup materials) in a designated, compatible solid waste container.

  • This container must be clearly labeled as "Hazardous Waste" with the chemical name listed.

  • Do not mix solids with liquid waste[10].

Step 2: Collection of Liquid Waste

  • Collect all solutions containing this compound in a designated liquid waste container.

  • Segregate aqueous waste from halogenated and non-halogenated solvent waste streams as per your institution's guidelines[11].

  • Triple-rinse any empty containers that held the chemical. The first two rinsates must be collected as hazardous liquid waste[9][11]. The third rinsate can then be used to wash the container for reuse or disposal as regular trash if local regulations permit.

Step 3: Collection of Contaminated Labware and PPE

  • Disposable items such as gloves, pipette tips, and plasticware that are contaminated with this compound should be collected in a clear plastic bag lining a rigid, leak-proof container[11].

  • The container must be sealed and labeled as "Hazardous Waste," listing the contaminating chemical.

  • Chemically contaminated sharps (needles, broken glass) must be placed in a designated puncture-proof sharps container[7][11].

Step 4: Storage Pending Disposal

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory[8].

  • This area must be under the control of laboratory personnel and away from sinks or floor drains[11].

  • Use secondary containment (such as a lab tray) to capture any potential leaks and to segregate incompatible waste types (e.g., acids from bases)[10].

  • Ensure storage time and quantity limits set by your institution and regulatory bodies like the EPA are not exceeded[10].

Step 5: Arranging for Final Disposal

  • Never dispose of this compound down the drain or in regular trash [12]. This compound is not suitable for drain disposal due to its chemical nature and potential environmental impact.

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste[8][10]. They are responsible for ensuring the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

DisposalWorkflow Start Waste Generated Segregate Segregate Waste by Type (Solid, Liquid, Labware) Start->Segregate Containerize Place in Correctly Labeled, Compatible & Closed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area with Secondary Containment Containerize->Store Request Request Pickup from Environmental Health & Safety (EH&S) Store->Request End Final Disposal by Licensed Facility Request->End

Caption: Overall workflow for the disposal of this compound.

Part 4: Emergency Procedures - Accidental Spills

In the event of a spill, a swift and correct response is critical to mitigating exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's EH&S emergency line.

  • Don Appropriate PPE: Before attempting cleanup of a manageable spill, don the full PPE listed in Part 1, including respiratory protection for a solid spill.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with an absorbent material to prevent it from becoming airborne. Sweep up the material and place it into a labeled hazardous waste container[1].

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent pads). Do not use combustible materials like paper towels for large spills. Place the used absorbent material into a sealed, labeled hazardous waste container[4].

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . UC San Diego. [Link]

  • Hazardous Waste Disposal Procedures Handbook . Lehigh University Campus Safety Division. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • QUINOLINE 97% (For Synthesis) - MSDS . Sciencelab.com. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • 7-Aminoquinoline . PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.